Adavivint
Description
LORECIVIVINT is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
inhibitor of the Wnt signaling pathway for the tratment of osteoarthritis
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-1H-indazol-5-yl]pyridin-3-yl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN7O/c1-16(2)8-26(38)33-21-10-19(12-31-13-21)17-6-7-24-22(11-17)28(37-36-24)29-34-25-15-32-14-23(27(25)35-29)18-4-3-5-20(30)9-18/h3-7,9-16H,8H2,1-2H3,(H,33,38)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDWDWAYVBQMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CN=CC(=C1)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467093-03-3 | |
| Record name | Lorecivivint [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467093033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lorecivivint | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14883 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LORECIVIVINT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42EK42WHI5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Adavivint's Mechanism of Action in the Wnt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adavivint (also known as Lorecivivint, SM04690) is a novel small molecule inhibitor that modulates the Wnt signaling pathway. Unlike many Wnt inhibitors that target the central mediator β-catenin, this compound acts downstream, independently of β-catenin, by selectively inhibiting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1] This unique mechanism of action offers a distinct therapeutic approach for diseases characterized by dysregulated Wnt signaling, such as osteoarthritis, where it has shown potential as a disease-modifying therapeutic. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.
Introduction to Wnt Signaling and the Therapeutic Rationale for this compound
The Wnt signaling pathway is a crucial regulator of cellular processes, including embryonic development, tissue homeostasis, and regeneration.[2] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and osteoarthritis.[1][3] The canonical Wnt pathway is characterized by the stabilization and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target gene expression.[4]
This compound emerges as a selective inhibitor of the canonical Wnt signaling pathway, demonstrating a potent effect with an EC50 of 19.5 nM in a high-throughput TCF/LEF-reporter assay in SW480 colon cancer cells.[5][6] Its therapeutic potential is being prominently explored in osteoarthritis, a condition where upregulated Wnt signaling contributes to cartilage degradation and inflammation.[1][7]
Mechanism of Action: Downstream Inhibition of CLK2 and DYRK1A
This compound's primary mechanism of action involves the direct inhibition of two intranuclear kinases: CLK2 and DYRK1A.[1] This inhibition occurs downstream of β-catenin, meaning this compound does not affect β-catenin levels.[1]
-
CLK2 Inhibition: this compound inhibits the CLK2-mediated phosphorylation of serine/arginine-rich (SR) splicing factors.[8] This interference with the spliceosome's function alters the transcriptional activity of the Wnt pathway.[4]
-
DYRK1A Inhibition: this compound also inhibits DYRK1A, which is responsible for the phosphorylation of SIRT1 and FOXO1.[1][8] Inhibition of DYRK1A is believed to enhance the function of mature chondrocytes.[1]
This dual inhibition of CLK2 and DYRK1A provides a multi-faceted approach to modulating the Wnt pathway, leading to chondrogenesis and anti-inflammatory effects.[8]
Signaling Pathway Diagram
// Edges Wnt -> FZD; FZD -> DVL; DVL -> DestructionComplex [label="inhibits"]; DestructionComplex -> BetaCatenin [label="phosphorylates for\ndegradation"]; BetaCatenin -> BetaCatenin_nuc; BetaCatenin_nuc -> TCF_LEF; TCF_LEF -> Wnt_Target_Genes [label="activates"]; CLK2 -> SR_Proteins [label="phosphorylates"]; SR_Proteins -> pSR_Proteins [style=invis]; DYRK1A -> SIRT1 [label="phosphorylates"]; DYRK1A -> FOXO1 [label="phosphorylates"]; SIRT1 -> pSIRT1 [style=invis]; FOXO1 -> pFOXO1 [style=invis]; this compound -> CLK2 [arrowhead=tee, color="#EA4335", style=dashed]; this compound -> DYRK1A [arrowhead=tee, color="#EA4335", style=dashed]; pSR_Proteins -> Wnt_Target_Genes [label="regulates splicing"]; pSIRT1 -> Wnt_Target_Genes [label="regulates transcription"]; pFOXO1 -> Wnt_Target_Genes [label="regulates transcription"]; } .enddot Figure 1: this compound's mechanism in the Wnt pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference(s) |
| TCF/LEF Reporter Assay | SW480 (colon cancer) | EC50 | 19.5 nM | [5][6] |
| TCF/LEF Reporter Assay | - | EC50 | 11 nM | [4] |
| Human Mesenchymal Stem Cell (hMSC) Aggregation | hMSCs | EC50 | 10 nM | [6] |
| Kinase Inhibition | CLK2 | IC50 | 5.8 nM | |
| Kinase Inhibition | DYRK1A | IC50 | 26.9 nM |
Table 2: In Vivo Efficacy of this compound in a Rat Osteoarthritis Model
| Model | Dosage | Outcome | Result | Reference(s) |
| Rat ACLT + pMMx OA model | 0.3 µg | Cartilage Repair and Protection | Enhanced | [5] |
Table 3: Clinical Trial Data for this compound (Lorecivivint) in Knee Osteoarthritis
| Phase | Dosage | Primary Endpoint | Result | Reference(s) |
| Phase 1 | 0.03 mg, 0.07 mg, 0.23 mg | Safety and Tolerability | Safe and well-tolerated | [9] |
| Phase 1 | 0.07 mg | Joint Space Width | Improvement observed (P = 0.02 vs Placebo) | [9] |
| Phase 2b | 0.07 mg, 0.23 mg | Pain NRS | Significant improvements vs Placebo | |
| Phase 2b | 0.07 mg, 0.23 mg | WOMAC Pain and Function | Significant improvements vs Placebo |
Detailed Experimental Protocols
TCF/LEF Luciferase Reporter Assay in SW480 Cells
This assay is a cornerstone for quantifying the activity of the canonical Wnt signaling pathway.
Principle: SW480 cells, which have a constitutively active Wnt pathway due to a mutation in the APC gene, are transfected with a reporter plasmid. This plasmid contains a TCF/LEF responsive element driving the expression of a luciferase gene. Inhibition of the Wnt pathway by a compound like this compound leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Protocol Outline:
-
Cell Culture: SW480 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Transfection: Cells are seeded in 96-well plates and transfected with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After 24 hours, the medium is replaced with a serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for an additional 24-48 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
In Vitro Kinase Inhibition Assays (CLK2 and DYRK1A)
These assays are crucial for determining the direct inhibitory effect of this compound on its molecular targets.
Principle: The activity of purified recombinant CLK2 or DYRK1A is measured in the presence of varying concentrations of this compound. The assay typically measures the phosphorylation of a specific substrate by the kinase, often using radio-labeled ATP or fluorescence-based methods.
Protocol Outline (General):
-
Reagents: Purified recombinant human CLK2 or DYRK1A, a specific substrate (e.g., a synthetic peptide), ATP (can be radiolabeled), and kinase buffer.
-
Reaction Setup: The kinase reaction is set up in a multi-well plate containing the kinase, substrate, and varying concentrations of this compound or a vehicle control.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.
-
Termination: The reaction is stopped, often by the addition of a stop solution.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done by measuring radioactivity incorporated into the substrate or by using a phosphospecific antibody in an ELISA or a fluorescence-based readout.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined.
Rat Anterior Cruciate Ligament Transection and Partial Medial Meniscectomy (ACLT + pMMx) Osteoarthritis Model
This in vivo model is used to evaluate the disease-modifying potential of this compound in a post-traumatic osteoarthritis setting.
Principle: Surgical destabilization of the knee joint in rats by transecting the anterior cruciate ligament and partially removing the medial meniscus leads to the development of osteoarthritis-like changes, including cartilage degradation. The therapeutic effect of a compound is assessed by its ability to protect the cartilage from this damage.
Protocol Outline:
-
Animal Model: Male Lewis rats are typically used.
-
Surgical Procedure: Under anesthesia, a surgical incision is made to expose the knee joint. The anterior cruciate ligament is transected, and a portion of the medial meniscus is removed. Sham-operated animals undergo a similar procedure without ligament transection or meniscectomy.
-
Treatment: this compound (e.g., 0.3 µg) is administered, often via intra-articular injection, at a specified time point post-surgery.
-
Endpoint Analysis: At a predetermined time after surgery (e.g., several weeks), the animals are euthanized, and the knee joints are collected.
-
Histological Assessment: The joints are fixed, decalcified, sectioned, and stained (e.g., with Safranin O-Fast Green) to visualize cartilage. Cartilage degradation is scored using a standardized system (e.g., OARSI score) to assess the severity of osteoarthritis.
Conclusion
This compound represents a promising therapeutic agent with a unique mechanism of action within the Wnt signaling pathway. By targeting the downstream kinases CLK2 and DYRK1A, it circumvents direct interaction with β-catenin, potentially offering a more targeted and safer approach to modulating Wnt signaling. The quantitative data from in vitro and in vivo studies, along with early clinical trial results, support its potential as a disease-modifying drug for osteoarthritis. Further research and clinical development will be crucial in fully elucidating its therapeutic efficacy and safety profile. This technical guide provides a foundational understanding of this compound's core mechanism for researchers and drug development professionals engaged in the field of Wnt signaling and osteoarthritis therapeutics.
References
- 1. iomcworld.org [iomcworld.org]
- 2. Human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bone Marrow Mesenchymal Stem Cells Adhesion Assay - BioLamina [biolamina.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
- 8. Osteoarthritis models after anterior cruciate ligament resection and medial meniscectomy in rats. A histological and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of whole cartilage surface damage in an osteoarthritis rat model: The Cartilage Roughness Score (CRS) utilizing microcomputed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Adavivint: A Technical Guide to its Molecular Targets and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavivint (also known as Lorecivivint or SM04690) is a small molecule inhibitor of the canonical Wnt signaling pathway. It has been investigated for its potential as a disease-modifying therapeutic agent, particularly in the context of osteoarthritis. This technical guide provides an in-depth overview of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies for target validation, and visualizations of the associated signaling pathways and experimental workflows.
Molecular Targets of this compound
This compound's primary molecular targets are the intranuclear serine/threonine kinases, Cdc2-like kinase 2 (CLK2) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) .[1][2][3] By inhibiting these kinases, this compound modulates the Wnt signaling pathway downstream of β-catenin.[1][3] This targeted inhibition leads to a reduction in the phosphorylation of serine/arginine-rich splicing factors (SRSFs) by CLK2 and affects the phosphorylation of other downstream targets of DYRK1A, ultimately impacting gene transcription associated with the Wnt pathway.[1][3]
Quantitative Data Summary
The following table summarizes the key quantitative metrics that define the potency and selectivity of this compound against its molecular targets and its effect on the Wnt signaling pathway.
| Target/Pathway | Parameter | Value | Cell Line/System | Reference(s) |
| Canonical Wnt Signaling | EC50 | 19.5 nM | SW480 colon cancer cells | [4][5] |
| CLK2 | IC50 | 5.8 nM | Biochemical Assay | [2] |
| DYRK1A | IC50 | 26.9 nM | Biochemical Assay | [2] |
Signaling Pathway and Mechanism of Action
This compound acts as an inhibitor of the canonical Wnt signaling pathway by targeting the intranuclear kinases CLK2 and DYRK1A. The diagram below illustrates the proposed mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular targets and activity of this compound.
TCF/LEF Reporter Assay for Wnt Pathway Inhibition
This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of TCF/LEF response elements.
a. Materials:
-
HEK293 or SW480 cells
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with mutated TCF/LEF binding sites (e.g., FOPFlash)
-
Internal control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Cell culture medium (DMEM or RPMI) with 10% FBS
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned medium or recombinant Wnt3a
-
This compound
-
Luciferase assay reagent
-
Luminometer
b. Protocol:
-
Cell Seeding: Seed HEK293 or SW480 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid, the control plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control (DMSO).
-
Wnt Stimulation: After a 1-hour pre-incubation with this compound, stimulate the cells with Wnt3a for 16-24 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in luciferase activity in the presence of the compound compared to the vehicle control. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Kinase Assays for CLK2 and DYRK1A
These assays measure the direct inhibitory activity of this compound on the purified kinase enzymes.
a. Materials:
-
Recombinant human CLK2 and DYRK1A enzymes
-
Kinase-specific peptide substrates (e.g., a generic serine/threonine peptide or a specific substrate)
-
ATP
-
Kinase reaction buffer (containing MgCl2, DTT, and a buffering agent like HEPES or MOPS)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or a phosphospecific antibody)
-
Plate reader capable of luminescence or fluorescence detection
b. Protocol:
-
Reaction Setup: In a 96- or 384-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and this compound at various concentrations in the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the kinase activity. If using the ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction. Alternatively, the phosphorylation of the substrate can be detected using a phosphospecific antibody in an ELISA-like format.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in kinase activity compared to the vehicle control. The IC50 value is determined from the dose-response curve.
Chondrocyte Catabolic Protection Assay
This assay assesses the ability of this compound to protect chondrocytes from the catabolic effects of pro-inflammatory cytokines like Interleukin-1β (IL-1β).
a. Materials:
-
Primary human chondrocytes or a chondrocytic cell line (e.g., C28/I2)
-
Cell culture medium (DMEM/F12) with 10% FBS
-
Recombinant human IL-1β
-
This compound
-
Reagents for quantifying gene expression (qRT-PCR) of catabolic markers (e.g., MMP-13, ADAMTS5)
-
ELISA kits for measuring secreted MMPs
b. Protocol:
-
Cell Culture and Treatment: Culture chondrocytes to confluency. Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induction of Catabolism: Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24-48 hours in the continued presence of this compound.
-
Analysis of Catabolic Markers:
-
Gene Expression: Isolate RNA from the cells and perform qRT-PCR to measure the mRNA levels of catabolic genes.
-
Protein Secretion: Collect the cell culture supernatant and measure the concentration of secreted MMPs using ELISA.
-
-
Data Analysis: Compare the expression and secretion of catabolic markers in this compound-treated cells to those treated with IL-1β alone. A reduction in these markers indicates a protective effect.
Human Mesenchymal Stem Cell (hMSC) Chondrogenic Differentiation Assay
This assay evaluates the effect of this compound on the differentiation of hMSCs into chondrocytes, often using a micromass culture system.
a. Materials:
-
Human mesenchymal stem cells (hMSCs)
-
hMSC growth medium
-
Chondrogenic differentiation medium (containing TGF-β3, dexamethasone, ascorbate-2-phosphate, and ITS+ supplement)
-
This compound
-
Reagents for histological staining (e.g., Alcian Blue for sulfated glycosaminoglycans)
-
Reagents for qRT-PCR analysis of chondrogenic markers (e.g., SOX9, COL2A1, ACAN)
b. Protocol:
-
Micromass Culture: Resuspend hMSCs at a high density (e.g., 1 x 10^7 cells/mL) in chondrogenic differentiation medium. Pipette small droplets (e.g., 20 µL) into the center of a culture well.
-
Cell Attachment: Allow the cells to attach for 2 hours in a humidified incubator before flooding the well with more differentiation medium.
-
Treatment: Add this compound at various concentrations to the differentiation medium.
-
Differentiation: Culture the micromasses for 21 days, changing the medium every 2-3 days.
-
Analysis of Chondrogenesis:
-
Histology: Fix the micromasses, embed in paraffin, and section. Stain with Alcian Blue to visualize the proteoglycan-rich extracellular matrix characteristic of cartilage.
-
Gene Expression: Isolate RNA from the micromasses and perform qRT-PCR to quantify the expression of key chondrogenic transcription factors and matrix proteins.
-
-
Data Analysis: Assess the extent of chondrogenesis based on the intensity of Alcian Blue staining and the expression levels of chondrogenic markers in this compound-treated cultures compared to controls.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a small molecule inhibitor of the Wnt signaling pathway, such as this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Interleukin-37 Inhibits Interleukin-1β-Induced Articular Chondrocyte Apoptosis by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chondrogenic differentiation of human mesenchymal stem cells: a comparison between micromass and pellet culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Adavivint: A Technical Guide to its Modulation of Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavivint (also known as lorecivivint or SM04690) is a small molecule inhibitor that has emerged as a significant modulator of key cellular signaling pathways, with therapeutic potential in diseases such as osteoarthritis. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This compound is a potent and selective inhibitor of the canonical Wnt signaling pathway.[1] Its mechanism of action is unique, targeting intranuclear kinases downstream of β-catenin, thereby offering a distinct approach to Wnt pathway modulation.
Core Mechanism of Action: Inhibition of CLK2 and DYRK1A
This compound's primary mechanism of action involves the inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2] This targeted inhibition leads to a cascade of downstream effects that ultimately modulate Wnt signaling and other associated pathways.
The inhibition of CLK2 by this compound disrupts the phosphorylation of serine/arginine-rich splicing factors (SRSF proteins). This interference with the splicing machinery leads to alternative mRNA splicing of Wnt target genes and inflammatory cytokines, resulting in their reduced expression.
Concurrently, this compound's inhibition of DYRK1A blocks the phosphorylation of SIRT1, a positive regulator of the Wnt pathway, and promotes the activation of FOXO1, which is involved in stimulating cartilage homeostasis.[2] This dual action on SIRT1 and FOXO1 contributes to the negative regulation of Wnt signaling and provides direct chondroprotective effects.
A key feature of this compound's mechanism is that it acts downstream of β-catenin. This means that the inhibition of CLK2 and DYRK1A does not affect the levels of β-catenin itself but rather modulates the transcriptional output of the Wnt pathway.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.
| Parameter | Value | Cell Line/System | Assay | Reference |
| EC50 | 19.5 nM | SW480 colon cancer cells | TCF/LEF-reporter assay | [1] |
| EC50 | 11 nM | SW480 colon cancer cells | TCF/LEF luciferase reporter | [3] |
| IC50 (CLK2) | 7.8 nM | Biochemical assay | Kinase activity assay | |
| IC50 (DYRK1A) | 26.9 nM | Biochemical assay | Kinase activity assay |
Table 1: In Vitro Potency of this compound
| Gene | Effect of this compound Treatment | Cell Type | Method | Reference |
| AXIN2 | Downregulation | Human Mesenchymal Stem Cells (hMSCs) | qPCR | [4] |
| TCF7 | Downregulation | Human Mesenchymal Stem Cells (hMSCs) | qPCR | [4] |
| TCF4 | Downregulation | Human Mesenchymal Stem Cells (hMSCs) | qPCR | [4] |
| CTNNB1 (β-catenin) | No significant change | Human Mesenchymal Stem Cells (hMSCs) | qPCR | [4] |
| MMP1 | Downregulation | Human OA explants | qPCR | [5] |
| MMP3 | Downregulation | Human OA explants | qPCR | [5] |
| MMP13 | Downregulation | Human OA explants | qPCR | [5] |
Table 2: Effect of this compound on Gene Expression
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adavivint (Lorecivivint, SM04690): A Technical Overview of In Vivo Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adavivint (also known as Lorecivivint or SM04690) is an investigational small molecule inhibitor of the Wnt signaling pathway, targeting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] It is currently under development primarily as an intra-articular (IA) treatment for osteoarthritis. This technical guide synthesizes the publicly available data on the in vivo pharmacokinetics and bioavailability of this compound. A key finding from multiple clinical and preclinical studies is that systemic exposure to this compound following local administration into the joint space is minimal, with plasma concentrations consistently below the lower limit of quantification. This suggests a low systemic bioavailability via this route, which is a significant safety feature. To date, no quantitative pharmacokinetic data from systemic administration (e.g., oral or intravenous) in animal models or humans have been published in the peer-reviewed literature.
Pharmacokinetic Profile
Comprehensive searches for in vivo pharmacokinetic data of this compound have revealed a consistent pattern of low to non-quantifiable systemic exposure after local administration. This is a critical aspect of its profile, suggesting that the drug primarily acts locally at the site of injection with minimal systemic effects.
Quantitative Data Summary
Due to the consistently low systemic concentrations observed in clinical and preclinical studies following local administration, quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life in plasma are not available. The data strongly indicate that this compound's bioavailability after intra-articular injection is negligible.
Table 1: Summary of Systemic Exposure Findings for this compound (SM04690) In Vivo
| Species | Route of Administration | Dose | Systemic Concentration | Key Findings |
| Human | Intra-articular | 0.03 mg, 0.07 mg, 0.23 mg | Below Limit of Quantification (<0.1 ng/mL) | No evidence of systemic exposure in a Phase 1 clinical trial.[3] |
| Rat | Intradiscal | Not specified | Minimal systemic exposure | Therapeutic concentrations were maintained in the intervertebral disc for over 180 days. |
| Rat | Intravenous | Up to 1 mg/kg/day | Data not provided | No dose-related adverse effects were observed, suggesting tolerance to some level of systemic exposure, though the actual plasma concentrations were not reported. |
Mechanism of Action: Wnt Pathway Inhibition
This compound modulates the Wnt signaling pathway, which is known to be upregulated in osteoarthritic joints, contributing to cartilage degradation and inflammation.[4] Unlike many other Wnt inhibitors that target extracellular components, this compound acts intracellularly by inhibiting CLK2 and DYRK1A.[1] This dual inhibition leads to a downstream modulation of the Wnt pathway without affecting β-catenin levels directly.[2] The inhibition of CLK2 is associated with the induction of early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes.[1]
Caption: this compound's mechanism of action in the Wnt signaling pathway.
Experimental Protocols
Phase 1 Human Clinical Trial (NCT02095548)
-
Objective: To assess the safety, pharmacokinetics, and exploratory efficacy of this compound in subjects with moderate to severe knee osteoarthritis.[3]
-
Study Design: A randomized, controlled, phase 1 study with successive dose-escalation cohorts.
-
Subjects: 61 subjects with Kellgren-Lawrence grade 2-3 knee osteoarthritis.
-
Treatment: Subjects received a single intra-articular injection of 0.03 mg, 0.07 mg, or 0.23 mg of this compound (SM04690) or a placebo in a 4:1 ratio.
-
Pharmacokinetic Sampling: Plasma samples were collected at various time points post-injection to determine the systemic concentration of this compound.
-
Analytical Method: The specific analytical method for plasma concentration determination was not detailed in the publication, but the lower limit of quantification was reported as 0.1 ng/mL.
Caption: Workflow of the Phase 1 clinical trial of this compound.
Preclinical Rat Study of Intradiscal Administration
-
Objective: To evaluate the effects of this compound on intervertebral disc cells and in an animal model of degenerative disc disease.
-
Animal Model: A rat coccygeal intervertebral disc needle-puncture model of degenerative disc disease.
-
Treatment: A single intradiscal injection of this compound.
-
Pharmacokinetic Sampling: Intervertebral disc and plasma samples were collected at various time points up to 180 days post-injection.
-
Key Findings: this compound was retained at therapeutic concentrations within the intervertebral disc for over 180 days with minimal systemic exposure.
Bioavailability
The available data strongly suggest that the systemic bioavailability of this compound following intra-articular administration is extremely low. The inability to detect the compound in plasma at doses up to 0.23 mg in humans is a clear indicator of this.[3] This low systemic availability is advantageous for a locally acting agent, as it minimizes the potential for systemic side effects. The long retention time in the joint, as suggested by the rat intradiscal study, indicates that the drug remains at the site of action for an extended period, which could allow for a prolonged therapeutic effect from a single injection.
No studies on the oral bioavailability of this compound have been published. Given its intended local administration, it is likely that the oral route has not been a primary focus of its development.
Conclusion
This compound is a Wnt pathway inhibitor with a pharmacokinetic profile characterized by very low systemic exposure and, consequently, low systemic bioavailability when administered via intra-articular injection. This localized action is a desirable feature for treating osteoarthritis, as it is expected to reduce the risk of systemic adverse events. While the lack of data on systemic pharmacokinetics limits a complete ADME profile, the existing information provides a strong rationale for its development as a locally administered therapeutic. Future research and publications may provide more detailed insights into its metabolism and clearance mechanisms, even at the low concentrations that may be present systemically.
References
- 1. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Wnt signaling pathway in joint development and cartilage degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Adavivint's Impact on Gene Expression in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adavivint (also known as Lorecivivint or SM04690) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway. While extensively studied for its potential in treating osteoarthritis, its mechanism of action holds significant promise for oncology. Aberrant Wnt signaling is a well-established driver in a multitude of cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's mechanism, its observed effects on gene expression, and detailed experimental protocols for evaluating its impact on cancer cell lines. Due to a current lack of publicly available quantitative data on this compound's direct effects on the transcriptome of cancer cells, this guide presents data from non-cancerous cell types to illustrate its biological activity and provides a comprehensive framework for undertaking such studies in a cancer context.
Introduction: The Wnt Signaling Pathway in Cancer
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration during embryonic development and adult tissue homeostasis.[1] Inappropriate activation of the canonical Wnt pathway, often due to mutations in key components like APC or β-catenin, leads to the nuclear accumulation of β-catenin. This, in turn, activates the transcription of a wide array of target genes that promote tumorigenesis, including those involved in cell cycle progression, proliferation, and metastasis.[1][2][3] Consequently, inhibitors of this pathway are of significant interest in oncology.
This compound: Mechanism of Action
This compound is a first-in-class inhibitor that targets the canonical Wnt signaling pathway downstream of β-catenin. Its primary mechanism of action involves the inhibition of two intranuclear kinases: Cdc-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This inhibition modulates the phosphorylation of serine/arginine-rich splicing factors, ultimately impacting the expression of Wnt target genes.
This compound's Effect on Gene Expression
While comprehensive transcriptomic data from this compound-treated cancer cell lines are not yet publicly available, studies in other human cell types, such as bone-marrow-derived human mesenchymal stem cells (hMSCs), provide valuable insights into its on-target effects.
Quantitative Data from Human Mesenchymal Stem Cells
The following table summarizes the observed dose-dependent decrease in the expression of key Wnt pathway target genes in hMSCs following treatment with this compound.
| Gene Symbol | Gene Name | Function in Wnt Pathway |
| ASCL1 | Achaete-Scute Family BHLH Transcription Factor 1 | A downstream target involved in cell fate determination. |
| LEF1 | Lymphoid Enhancer Binding Factor 1 | A key transcription factor that partners with β-catenin. |
| TCF7L2 | Transcription Factor 7 Like 2 | A key transcription factor that partners with β-catenin. |
| TCF7 | Transcription Factor 7 | A key transcription factor that partners with β-catenin. |
| MYC | MYC Proto-Oncogene, BHLH Transcription Factor | A potent oncogene and a critical Wnt target gene. |
| AXIN2 | Axin 2 | A negative regulator of the Wnt pathway and a direct target gene. |
This data is based on studies in non-cancerous human mesenchymal stem cells and is presented here as an illustration of this compound's mechanism of action. The precise quantitative effects on cancer cell lines may vary.
Experimental Protocols for Assessing Gene Expression
To facilitate further research into this compound's potential as an anti-cancer agent, this section provides a detailed, generalized protocol for assessing its impact on gene expression in cancer cell lines using RNA sequencing (RNA-seq).
Cell Culture and Treatment
-
Cell Line Selection: Choose cancer cell lines with known Wnt pathway activation (e.g., colorectal cancer lines like SW480, HCT116; other cancer types with documented Wnt pathway dysregulation).
-
Culture Conditions: Culture cells in their recommended media and conditions to ~70-80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for a predetermined time course (e.g., 6, 24, 48 hours).
-
Include a positive control for Wnt pathway inhibition where available.
-
Perform experiments in biological triplicate.
-
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Purification: Purify total RNA using a column-based kit or other standard methods, including a DNase I treatment step to remove genomic DNA contamination.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to determine A260/280 and A260/230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN score of >8 is recommended for RNA-seq.
RNA Sequencing (RNA-seq) Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
Purify the PCR product to create the final cDNA library.
-
-
Library Quality Control: Assess the quality and size distribution of the prepared libraries using a bioanalyzer.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis:
-
Use packages such as DESeq2 or edgeR in R to normalize the count data and perform differential expression analysis between this compound-treated and vehicle control groups.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and a log2 fold change > 1 or < -1).
-
-
Pathway and Functional Enrichment Analysis:
-
Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) using tools like DAVID, Metascape, or GSEA to identify biological pathways significantly affected by this compound treatment.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Wave of Targeting ‘Undruggable’ Wnt Signaling for Cancer Therapy: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Role of Adavivint in Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavivint (also known as Lorecivivint or SM04690) is a novel small-molecule inhibitor of the canonical Wnt signaling pathway, a critical regulator of stem cell fate. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in promoting chondrogenic differentiation of mesenchymal stem cells (MSCs), and detailed experimental protocols for studying its effects. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents for regenerative medicine and diseases like osteoarthritis.
Mechanism of Action: Inhibition of CLK2 and DYRK1A
This compound modulates the Wnt signaling pathway through a unique mechanism that involves the inhibition of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] Unlike many other Wnt inhibitors, this compound acts downstream of β-catenin.[1][2]
The inhibition of these kinases leads to a cascade of events that ultimately promotes the differentiation of MSCs into mature, functional chondrocytes. The dual inhibition of CLK2 and DYRK1A has been shown to have a synergistic effect on chondrogenesis, with CLK2 inhibition promoting early chondrogenesis and DYRK1A inhibition enhancing the function of mature chondrocytes.[1][2]
Signaling Pathway of this compound in Stem Cell Differentiation
Caption: this compound's mechanism of action in promoting chondrogenesis.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound's activity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 (Wnt Signaling Inhibition) | 3 nM | In vitro biochemical assay | |
| EC50 (TCF/LEF Reporter Inhibition) | 19.5 nM | SW480 colon cancer cells | |
| IC50 (CLK2 Inhibition) | 5.8 nM | In vitro biochemical assay | |
| IC50 (DYRK1A Inhibition) | 26.9 nM | In vitro biochemical assay |
Table 2: Effect of this compound on Gene Expression in Human Mesenchymal Stem Cells (hMSCs)
| Gene | Effect of this compound Treatment | Method |
| ASCL1 | Dose-dependent decrease | qPCR |
| LEF1 | Dose-dependent decrease | qPCR |
| TCF7L2 | Dose-dependent decrease | qPCR |
| TCF7 | Dose-dependent decrease | qPCR |
| MYC | Dose-dependent decrease | qPCR |
| AXIN2 | Dose-dependent decrease | qPCR |
| COL2A1 | Upregulation | qPCR |
| ACAN | Upregulation | qPCR |
| SOX9 | Upregulation | qPCR |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in stem cell differentiation.
Chondrogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)
This protocol describes the induction of chondrogenesis in hMSCs using a pellet culture system, which is a standard method for assessing chondrogenic potential.
Workflow for Chondrogenic Differentiation of hMSCs
References
A Comprehensive Review of Preclinical Studies on Adavivint (Lorecivivint/SM04690)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavivint, also known as Lorecivivint (SM04690), is an investigational, intra-articular small molecule being developed as a potential disease-modifying osteoarthritis drug (DMOAD). Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and inflammation, for which current therapies primarily manage symptoms.[1][2] Lorecivivint represents a novel approach by targeting the Wnt signaling pathway, which is known to be upregulated in OA and plays a critical role in joint tissue homeostasis, chondrogenesis, and inflammation.[1][3][4] Preclinical data indicate that the compound may possess a dual mechanism of action, promoting cartilage generation while simultaneously reducing cartilage degradation and inflammation.[5][6]
Lorecivivint modulates the Wnt pathway by inhibiting two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][7][8] This inhibition occurs downstream of β-catenin. The inhibition of CLK2 is associated with inducing early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes and contributes to anti-inflammatory effects.[3][8] This comprehensive review details the key preclinical studies that have elucidated the mechanism of action, efficacy, and safety profile of Lorecivivint.
Mechanism of Action: Wnt Pathway Modulation
Lorecivivint's primary mechanism involves the inhibition of CLK2 and DYRK1A, leading to modulation of the Wnt signaling pathway and anti-inflammatory effects.[8]
-
CLK2 Inhibition: Inhibition of CLK2 affects the phosphorylation of serine/arginine-rich (SR) splicing factors. This action leads to alternative mRNA splicing, which reduces the expression of Wnt target genes and inflammatory cytokines.[8][9] This pathway is crucial for inducing the early stages of chondrogenesis.[8]
-
DYRK1A Inhibition: Inhibition of DYRK1A blocks the phosphorylation of SIRT1 (a positive regulator of the Wnt pathway) and promotes the activation of FOXO1 (a stimulator of cartilage homeostasis).[9] This results in the negative regulation of Wnt signaling and provides direct chondroprotective effects.[9] DYRK1A inhibition has also been shown to be sufficient for anti-inflammatory effects through the inhibition of NF-κB and STAT3.[8]
Preclinical Efficacy
Lorecivivint has demonstrated efficacy in multiple animal models of osteoarthritis, showing cartilage protection, anti-inflammatory effects, and pain reduction.
Data from Post-Traumatic OA Model (ACLT+pMMx)
In a rat model of knee instability induced by anterior cruciate ligament transection and partial medial meniscus transection (ACLT+pMMx), a single intra-articular injection of Lorecivivint showed protective and regenerative effects.[10]
| Parameter | Vehicle | Lorecivivint (0.3 µg) | Timepoint | Outcome | Reference |
| Total Joint OARSI Score | Higher | Significantly Lower (P<0.05) | 12 weeks post-injection | Arrested progression of cartilage damage | [10] |
| Weight Distribution | Impaired | Significantly Improved (P<0.05) | 6 & 12 weeks post-injection | Improved joint function and reduced pain | [10] |
Data from Chemically-Induced OA Model (MIA)
In a rat model where OA was induced by monosodium iodoacetate (MIA), Lorecivivint demonstrated anti-inflammatory, cartilage-protective, and pain-relieving properties.[8][11]
| Parameter | Vehicle | Lorecivivint | Outcome | Reference |
| Cytokine Secretion (IL-1β-stimulated) | Baseline | Dose-dependent inhibition (EC₅₀ ~30 nM) | Reduced inflammatory response | [11] |
| Proinflammatory Cytokines & MMPs (in vivo) | Higher | Significantly Reduced (P<0.05) | Decreased inflammation and cartilage degradation | [8][11] |
| Cartilage Thickness (Safranin-O) | Thinner | Increased | Evidence of cartilage protection/regeneration | [11] |
| OARSI Score | Higher | Significantly Lower (P<0.05) | Improved overall joint health | [11] |
| Paw Withdrawal Threshold (Pain) | Lower | Significantly Increased (P<0.01) | Analgesic effect | [11] |
| Weight Distribution (Function) | Impaired | Improved | Improved joint function | [8][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Post-Traumatic Osteoarthritis Model (ACLT+pMMx)
-
Animal Model: Male Sprague-Dawley rats.[4]
-
OA Induction: Knee instability is surgically induced by transecting the anterior cruciate ligament (ACL) and performing a partial medial meniscectomy (pMMx) on one knee. The contralateral knee serves as a control. Sham operations are performed on a separate group of animals.[10]
-
Treatment Protocol: A single intra-articular (IA) injection of Lorecivivint (e.g., 0.3 µg) or vehicle is administered into the joint space of the damaged knee at various time points post-surgery (e.g., 2, 3, or 4 weeks).[10]
-
Efficacy Endpoints:
-
Pain/Function: Weight distribution on the affected limb is measured using an incapacitance meter at multiple timepoints throughout the study.[10]
-
Statistical Analysis: One-way ANOVA with Dunnett's multiple comparison test is used to compare treatment groups to the vehicle control.[10]
Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Model
-
Animal Model: Male Sprague-Dawley rats.[4]
-
OA Induction: A single intra-articular injection of monosodium iodoacetate (MIA) is administered into the knee joint to induce cartilage degradation and inflammation, mimicking OA pathology.[11]
-
Treatment Protocol: A single IA injection of Lorecivivint or vehicle is administered.[11]
-
Efficacy Endpoints:
-
Inflammation: Joint swelling is visually assessed. Histological analysis (H&E staining) is used to evaluate inflammatory cell infiltration. Expression of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and matrix metalloproteinases (MMPs) is quantified using qPCR.[11]
-
Cartilage Health: Cartilage thickness is measured via Safranin-O staining, and overall joint health is assessed using the OARSI score.[11]
-
Pain Assessment: Paw withdrawal threshold is measured using a Von Frey apparatus to assess mechanical allodynia.[11]
-
Functional Assessment: Weight distribution is measured with an incapacitance meter.[11]
-
-
Statistical Analysis: Data is analyzed using appropriate statistical methods, such as generalized estimating equation regression for pain and functional measures.[11]
Pharmacokinetics and Toxicology
Pharmacokinetics
Preclinical and early clinical studies indicate that Lorecivivint has a favorable pharmacokinetic profile for an intra-articular therapy, characterized by high local retention and minimal systemic exposure.
| Parameter | Species | Dose/Route | Finding | Significance | Reference |
| Joint Residence Time | Rat | Single IA Injection | >180 days | Prolonged local drug presence allows for extended therapeutic effect from a single injection. | [4] |
| Systemic Exposure | Rat | Single IA Injection | Undetectable in systemic circulation (LLOQ = 10 nM) | Low risk of systemic side effects. | [4] |
| Systemic Exposure | Human | 0.03 mg, 0.07 mg IA | Serum levels below the limit of detection | Confirms minimal systemic exposure in humans, enhancing the safety profile. | [1][7] |
| Drug-Drug Interaction | Human | 0.07 mg IA | No quantifiable plasma levels; no PK interaction with co-administered triamcinolone acetonide. | Suggests Lorecivivint can be administered in proximity to IA corticosteroids without safety concerns. | [12][13] |
LLOQ: Lower Limit of Quantification
Toxicology
Toxicology studies are essential to establish a drug's safety profile before human trials. While detailed public reports on Lorecivivint's toxicology are limited, available information suggests a wide safety margin.
-
Repeat-Dose Studies: In preclinical repeat-dosing studies conducted in rats and dogs, the no-observed-adverse-effect level (NOAEL) was determined to be approximately 400 times the planned human dose.[7] This indicates a very high therapeutic index.
-
Clinical Safety: In Phase I and II clinical trials, intra-articular injections of Lorecivivint (up to 0.23 mg) have been reported as safe and well-tolerated, with no evidence of systemic toxicity.[7][14]
Conclusion
The preclinical data for this compound (Lorecivivint) provide a strong scientific rationale for its development as a disease-modifying drug for osteoarthritis. Its novel dual-inhibition mechanism targeting CLK2 and DYRK1A effectively modulates the Wnt pathway, leading to demonstrated chondroprotective, anti-inflammatory, and analgesic effects in established animal models of OA.[8][10][11] The pharmacokinetic profile is ideal for an intra-articular therapy, showing prolonged joint residency and negligible systemic exposure, which is corroborated by a favorable toxicology profile.[4][7] These robust preclinical findings have supported the transition of Lorecivivint into clinical trials to evaluate its potential to improve symptoms and modify the structural progression of OA in humans.[14][15]
References
- 1. Safety, Efficacy and Biomarker Outcomes of a Novel, Intra-Articular, Injectable, Wnt Inhibitor (SM04690) in the Treatment of Osteoarthritis of the Knee: Interim, Exploratory Analysis of Results from a Randomized, Double-Blind, Placebo-Controlled Phase 1 Study - ACR Meeting Abstracts [acrabstracts.org]
- 2. A review of osteoarthritis signaling intervention using small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. SM04690 Promising for Knee OA - The Rheumatologist [the-rheumatologist.org]
- 6. Samumed Announces Results of Phase II Trial of SM04690 Demonstrating Evidence of Cartilage Regeneration in Patients With Knee Osteoarthritis - BioSpace [biospace.com]
- 7. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ard.bmj.com [ard.bmj.com]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Safety, Tolerability, and Pharmacokinetics of an Intra-articular Corticosteroid Injection Administered 7 Days Before or After Intra-articular Lorecivivint Injection into the Same Knee of Healthy Volunteers: An Open-Label, Parallel-Arm Study - ACR Meeting Abstracts [acrabstracts.org]
- 13. Safety, Tolerability, and Pharmacokinetics of Same-Knee Intra-Articular Injection of Corticosteroid and Lorecivivint Within 7 Days: An Open-Label, Randomized, Parallel-Arm Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of lorecivivint on osteoarthritis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of Adavivint Against Kinases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Adavivint (also known as Lorecivivint or SM04690) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1][2] Its mechanism of action is notable as it acts downstream of β-catenin, directly targeting the intranuclear kinases CLK2 (Cdc2-like Kinase 2) and DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A).[3][4] This document provides a comprehensive overview of the kinase selectivity profile of this compound, presenting quantitative inhibition data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways.
Quantitative Kinase Inhibition Profile of this compound
This compound has demonstrated high potency and selectivity for its primary kinase targets, CLK2 and DYRK1A, with minimal off-target effects on a broad panel of other kinases. The following table summarizes the key quantitative data on this compound's inhibitory activity.
| Target Kinase | IC50 (nM) | Assay Type/Context | Reference |
| CLK2 | 5.8 | Biochemical Assay | [5] |
| DYRK1A | 26.9 | Biochemical Assay | [5] |
| Wnt Signaling | 19.5 (EC50) | TCF/LEF Reporter Assay (SW480 cells) | [1][2] |
| Wnt Pathway | 3 (EC50) | In vitro | [5] |
Selectivity Panel Data: In a broad screening against a panel of 318 kinases, this compound (at a concentration of 0.5 µM) demonstrated significant inhibition (≥90%) of only 7 kinases, highlighting its high selectivity.[5]
Signaling Pathway of this compound
This compound modulates the canonical Wnt signaling pathway through the inhibition of CLK2 and DYRK1A. These kinases are involved in the post-translational modification of key cellular proteins. The inhibition of CLK2 affects the phosphorylation of serine/arginine-rich splicing factors (SRSFs), while the inhibition of DYRK1A impacts the phosphorylation of SIRT1 and FOXO1.[3][4] This dual-targeting mechanism ultimately leads to the modulation of Wnt-responsive gene expression.
Caption: this compound inhibits CLK2 and DYRK1A in the nucleus, modulating Wnt signaling.
Experimental Protocols for Kinase Selectivity Profiling
The high selectivity of this compound was likely determined using well-established, high-throughput kinase screening methodologies. While the specific, detailed protocols for this compound are proprietary, the following sections describe the principles of common assays used for this purpose.
The KINOMEscan™ platform is a widely used method for profiling inhibitor selectivity. It is a competition-based binding assay that quantifies the interaction of a test compound with a large panel of kinases.
Methodology:
-
Immobilization: A proprietary, tagged version of each kinase is immobilized on a solid support.
-
Competition: The test compound (this compound) is incubated with the immobilized kinase in the presence of a known, tagged ligand that binds to the ATP-binding site.
-
Quantification: The amount of the tagged ligand that remains bound to the kinase is measured. A lower signal for the tagged ligand indicates that the test compound has successfully competed for binding to the kinase.
-
Data Analysis: Results are typically expressed as the percentage of the control (DMSO), with lower percentages indicating stronger binding of the test compound. Dissociation constants (Kd) can be determined from dose-response curves.
Caption: Workflow for the KINOMEscan™ competition binding assay.
Radiometric assays are a classic and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate.
Methodology:
-
Reaction Mixture: The kinase of interest, a suitable substrate (peptide or protein), and the test compound (this compound) are combined in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This can be achieved through methods like precipitation followed by filtration or binding to phosphocellulose paper.
-
Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or phosphorimager.
-
Analysis: The inhibitory effect of the compound is determined by comparing the radioactivity in the presence of the inhibitor to a control reaction (with DMSO). IC50 values are calculated from dose-response curves.
Caption: General workflow for a radiometric kinase inhibition assay.
This cell-based assay is used to measure the activity of the canonical Wnt signaling pathway, which is functionally inhibited by this compound.
Methodology:
-
Cell Line: A suitable cell line (e.g., SW480 colon cancer cells) is engineered to contain a reporter construct.[2] This construct typically consists of multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a minimal promoter driving the expression of a reporter gene (e.g., luciferase).
-
Treatment: The cells are treated with various concentrations of the test compound (this compound).
-
Pathway Activation (Optional): The Wnt pathway can be stimulated, for example, with Wnt3a or a GSK3β inhibitor, to ensure a robust signal.
-
Incubation: Cells are incubated for a sufficient period to allow for changes in reporter gene expression.
-
Lysis and Measurement: The cells are lysed, and the activity of the reporter protein (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: A decrease in the reporter signal in the presence of the compound indicates inhibition of the Wnt pathway. EC50 values are determined from the dose-response curve.
Caption: Logical flow of the TCF/LEF reporter assay for Wnt signaling.
Conclusion
This compound is a highly selective kinase inhibitor, primarily targeting CLK2 and DYRK1A. This targeted inhibition profile allows for potent modulation of the canonical Wnt signaling pathway with minimal off-target activity. The selectivity of this compound has been established through comprehensive screening against large kinase panels, likely utilizing advanced techniques such as competition binding assays. This high degree of selectivity is a critical attribute for its therapeutic potential, minimizing the likelihood of off-target-related adverse effects. The data and methodologies presented in this guide provide a detailed technical understanding of this compound's interaction with the human kinome.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. lorecivivint | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. probechem.com [probechem.com]
Methodological & Application
Application Notes and Protocols: Adavivint Solubilization and Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adavivint, also known as SM04690 or Lorecivivint, is a potent and selective small-molecule inhibitor of the canonical Wnt signaling pathway.[1][2][3][4] It demonstrates an EC50 of 19.5 nM in a high-throughput TCF/LEF-reporter assay using SW480 colon cancer cells.[1][4][5] this compound is under investigation as a potential disease-modifying agent for osteoarthritis.[1][6] Proper solubilization and preparation of stock solutions are critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the solubilization of this compound and the preparation of stock solutions.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₄FN₇O | [2] |
| Molecular Weight | 505.55 g/mol | [2] |
| CAS Number | 1467093-03-3 | [2] |
Solubility Data
This compound exhibits varying solubility in different solvents. It is highly soluble in DMSO but practically insoluble in water and ethanol.[1][2] To achieve higher solubility, warming the solution at 37°C and using an ultrasonic bath is recommended.[4] It is crucial to use fresh, non-hygroscopic DMSO, as its moisture content can significantly reduce the solubility of this compound.[1][2]
| Solvent | Solubility | Notes | Reference |
| DMSO | ≥ 15 mg/mL | - | [3] |
| 25 mg/mL (49.45 mM) | Requires sonication and warming. | [1][4][7] | |
| 30 mg/mL (59.34 mM) | Use fresh DMSO. | [2] | |
| 33 mg/mL (65.28 mM) | Sonication is recommended. | [5] | |
| Water | < 0.1 mg/mL | Insoluble. | [1] |
| 1 mg/mL (1.98 mM) | Requires sonication. | [7] | |
| Ethanol | - | Insoluble. | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (3.96 mM) | Sonication is recommended. | [5] |
| 10% DMSO + 90% corn oil | ≥ 2.5 mg/mL (4.95 mM) | Clear solution. | [7] |
Experimental Protocols
Preparation of this compound Stock Solution (DMSO)
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.056 mg of this compound (Molecular Weight: 505.55 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh DMSO to the vial containing the this compound powder. For a 10 mM stock, you would add 1 mL of DMSO to 5.056 mg of this compound.
-
Dissolution:
-
Aliquoting and Storage:
Preparation of Working Solutions for In Vivo Studies
For in vivo experiments, this compound is often formulated in a vehicle containing co-solvents to ensure solubility and bioavailability. Below are examples of formulations. It is recommended to prepare these working solutions fresh on the day of use.[1]
Formulation 1: PEG300, Tween-80, and Saline
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure (for 1 mL of working solution):
-
Add 100 µL of a 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300 and mix thoroughly.[1]
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.[1]
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.[1]
Formulation 2: Corn Oil
Materials:
-
This compound stock solution in DMSO
-
Corn oil
Procedure (for 1 mL of working solution):
-
Add 50 µL of a 3.6 mg/mL clear this compound DMSO stock solution to 950 µL of corn oil.[2]
-
Mix thoroughly until a homogenous solution is achieved.[2]
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2][5] |
| 4°C | 2 years | [3][7] | |
| Stock Solution in Solvent | -80°C | 6 months - 1 year | [1][2] |
| -20°C | 1 month | [1][2] |
Note: To ensure the stability and efficacy of the compound, it is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For in vivo working solutions, fresh preparation on the day of use is advised.[1]
Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound solubilization and stock solution preparation.
Caption: Simplified Wnt signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. abmole.com [abmole.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. This compound | Wnt/beta-catenin | TargetMol [targetmol.com]
- 6. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. reactivi.ro [reactivi.ro]
Application Notes and Protocols: Harnessing Synergistic Effects by Combining Adavivint with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adavivint (also known as lorecivivint or SM04690) is a potent small molecule inhibitor of the Wnt signaling pathway, primarily targeting the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A)[1][2]. While its development has largely focused on osteoarthritis, its mechanism of action holds significant promise for oncology. Aberrant Wnt signaling is a hallmark of many cancers, and targeting this pathway is a key therapeutic strategy. However, cancer's complexity, characterized by redundant signaling pathways and adaptive resistance, often necessitates combination therapies. This document provides a comprehensive guide to exploring the synergistic potential of this compound in combination with other targeted inhibitors. We present the scientific rationale for such combinations, detailed experimental protocols for their evaluation, and data presentation guidelines to facilitate clear and comparative analysis.
Introduction to this compound and Rationale for Combination Therapy
This compound is a first-in-class inhibitor that modulates the Wnt pathway downstream of β-catenin by inhibiting CLK2 and DYRK1A[2]. This dual inhibition leads to a reduction in the expression of Wnt target genes, which are often implicated in tumor proliferation and survival[3].
The rationale for combining this compound with other inhibitors stems from the interconnected nature of oncogenic signaling pathways. Tumors often develop resistance to single-agent therapies by activating alternative survival pathways. By simultaneously targeting multiple key nodes in the cancer signaling network, combination therapies can achieve synergistic effects, leading to enhanced tumor cell killing, delayed resistance, and potentially lower dose requirements for individual agents, thereby reducing toxicity.
Potential synergistic combinations with this compound include inhibitors of pathways frequently dysregulated in cancer, such as the KRAS/MAPK pathway, the PI3K/AKT pathway, and immune checkpoint pathways.
This compound's Mechanism of Action
This compound exerts its effects by inhibiting two key intranuclear kinases:
-
CLK2 (CDC-like kinase 2): Inhibition of CLK2 alters pre-mRNA splicing of various genes, including those involved in the Wnt signaling pathway and cell survival. This can lead to the production of non-functional proteins or the degradation of oncogenic transcripts[3][4].
-
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): DYRK1A is involved in multiple cellular processes, including cell cycle regulation and neuronal development. Its inhibition can impact cell proliferation and survival[2][5].
The dual inhibition of CLK2 and DYRK1A by this compound provides a multi-pronged attack on the Wnt pathway and other cellular processes essential for cancer cell survival.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Proposed Synergistic Combinations and Experimental Protocols
While clinical data on this compound combination therapy in cancer is not yet available, preclinical evidence with other Wnt, CLK2, and DYRK1A inhibitors provides a strong rationale for exploring specific combinations.
Combination with KRAS/MEK Inhibitors
Rationale: The Wnt and KRAS/MAPK pathways are two of the most frequently mutated pathways in colorectal and other cancers. Studies have shown that combined inhibition of both pathways can lead to synergistic anti-tumor effects[6][7]. This compound, by targeting the Wnt pathway, could potentiate the effects of KRAS or MEK inhibitors.
Table 1: Preclinical data on Wnt/KRAS pathway co-inhibition
| Cell Line | Wnt Inhibitor | KRAS/MEK Inhibitor | Effect | Reference |
| Colorectal Cancer Cells | PKF115-584 (β-catenin inhibitor) | FTS (Salirasib) | Synergistic growth arrest and apoptosis | [6][7] |
| Colorectal Cancer Cells | Pyrvinium pamoate (β-catenin inhibitor) | FTS (Salirasib) | Synergistic growth arrest and apoptosis | [6][7] |
Experimental Protocol: Cell Viability and Synergy Assessment
-
Cell Culture: Culture KRAS-mutant cancer cell lines (e.g., SW480, HCT116) in appropriate media.
-
Drug Preparation: Prepare stock solutions of this compound and a MEK inhibitor (e.g., trametinib) in DMSO.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the MEK inhibitor, both alone and in combination, for 72 hours.
-
Viability Assay: Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.
-
Data Analysis:
-
Calculate the IC50 for each drug alone.
-
Determine the synergistic, additive, or antagonistic effects of the combination using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy.
-
Figure 2: Workflow for assessing synergy between this compound and a MEK inhibitor.
Combination with Tankyrase Inhibitors
Rationale: Tankyrase inhibitors also target the Wnt/β-catenin signaling pathway, but through a different mechanism: they stabilize Axin, a key component of the β-catenin destruction complex[8][9]. Combining this compound with a tankyrase inhibitor could lead to a more profound and sustained inhibition of Wnt signaling.
Table 2: Preclinical data on Tankyrase inhibitor combinations
| Cancer Type | Tankyrase Inhibitor | Combination Agent | Effect | Reference |
| Colorectal Cancer | NVP-TNKS656 | PI3K or AKT inhibitors | Reverts resistance and represses tumor growth | [10] |
| Hepatocellular Carcinoma | XAV939, WXL-8 | - | May require combination for desirable clinical outcome | [11] |
Experimental Protocol: Western Blot Analysis of Wnt Pathway Components
-
Cell Culture and Treatment: Culture Wnt-dependent cancer cell lines (e.g., DLD-1) and treat with this compound, a tankyrase inhibitor (e.g., XAV939), or the combination for 24 hours.
-
Protein Extraction: Lyse cells and quantify protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against key Wnt pathway proteins (e.g., active β-catenin, Axin2, c-Myc, Cyclin D1) and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Densitometry Analysis: Quantify band intensities to assess changes in protein levels.
Figure 3: Logic of combining this compound and a Tankyrase inhibitor.
Combination with Immune Checkpoint Inhibitors
Rationale: Emerging evidence suggests a role for the Wnt pathway in immune evasion. Activation of Wnt signaling has been associated with reduced T-cell infiltration in tumors[1]. By inhibiting the Wnt pathway, this compound may render "cold" tumors more susceptible to immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.
Experimental Protocol: In Vitro T-cell Killing Assay
-
Co-culture System:
-
Culture tumor cells (e.g., MC38) and activate human peripheral blood mononuclear cells (PBMCs) with anti-CD3/CD28 beads.
-
Co-culture the tumor cells with the activated T-cells at an effector-to-target ratio of 10:1.
-
-
Drug Treatment: Treat the co-culture with this compound, an anti-PD-1 antibody, or the combination for 48-72 hours.
-
Cytotoxicity Assessment:
-
Measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or by flow cytometry using a viability dye (e.g., 7-AAD) to stain dead tumor cells (gated on a tumor-specific marker).
-
-
T-cell Activation Analysis:
-
Analyze T-cell activation markers (e.g., CD69, CD25) and cytokine production (e.g., IFN-γ, TNF-α) in the co-culture supernatant by flow cytometry or ELISA.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects. When assessing synergy, the Combination Index (CI) should be calculated and reported.
Table 3: Example Data Summary for Synergy Analysis
| Treatment | IC50 (µM) | Combination Index (CI) at ED50 |
| This compound | [Insert Value] | - |
| Inhibitor X | [Insert Value] | - |
| This compound + Inhibitor X | - | [Insert Value] |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Conclusion
The unique mechanism of action of this compound as a dual CLK2/DYRK1A inhibitor presents a compelling opportunity for its use in combination therapies for cancer. By targeting the Wnt signaling pathway, this compound has the potential to synergize with a variety of other targeted agents, including those directed against the KRAS/MAPK and PI3K/AKT pathways, as well as with immunotherapies. The experimental protocols outlined in this document provide a framework for researchers to systematically evaluate these combinations and unlock the full therapeutic potential of this compound in oncology. Further preclinical and clinical investigations are warranted to validate these promising therapeutic strategies.
References
- 1. onclive.com [onclive.com]
- 2. Combined Inhibition of DYRK1A, SMAD and Trithorax Pathways Synergizes to Induce Robust Replication in Adult Human Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. embopress.org [embopress.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Synergistic effects of combined Wnt/KRAS inhibition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Combined Wnt/KRAS Inhibition in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RK-287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using Adavivint
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavivint (also known as SM04690 or Lorecivivint) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1][2][3] This pathway plays a crucial role in embryonic development, tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer and osteoarthritis. This compound represents a valuable tool for researchers studying Wnt signaling and for the discovery of novel therapeutics targeting this pathway. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize modulators of Wnt signaling.
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt signaling pathway through a novel mechanism. It does not target the upstream components like Wnt ligands or their receptors. Instead, it acts intracellularly by inhibiting the activity of two intranuclear kinases: Cdc-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[4] The inhibition of these kinases occurs downstream of β-catenin stabilization.
The proposed dual mechanism of action is as follows:
-
CLK2 Inhibition: Leads to alternative mRNA splicing of Wnt target genes and inflammatory cytokines at a post-transcriptional level, resulting in their reduced expression.
-
DYRK1A Inhibition: Blocks the phosphorylation of SIRT1 (a positive regulator of the Wnt pathway) and promotes the activation of FOXO1 (which stimulates cartilage homeostasis). This leads to the negative regulation of Wnt signaling and provides direct chondroprotective effects.
This distinct mechanism makes this compound a specific and potent tool for modulating Wnt pathway activity.
Caption: this compound inhibits CLK2 and DYRK1A in the nucleus.
Quantitative Data
This compound has demonstrated potent inhibition of the Wnt signaling pathway in various cellular assays. The following table summarizes key quantitative data for this compound.
| Parameter | Cell Line | Assay Type | Value | Reference |
| EC50 | SW480 (human colon cancer) | TCF/LEF Reporter Assay | 19.5 nM | [1][2][3] |
| EC50 | Human Mesenchymal Stem Cells (hMSCs) | Cell Aggregation Assay | 10 nM | [2] |
| IC50 | - | In vitro CLK2 Kinase Assay | 7.8 nM | |
| IC50 | - | In vitro DYRK1A Kinase Assay | 26.9 nM |
Experimental Protocols
High-Throughput Screening using a TCF/LEF Luciferase Reporter Assay
This protocol is designed for the screening of compound libraries to identify inhibitors of the Wnt signaling pathway using this compound as a positive control. The SW480 colon cancer cell line, which has a constitutively active Wnt pathway due to a mutation in the APC gene, is a suitable model for this assay.
Materials:
-
SW480 cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (positive control)
-
Compound library of interest
-
384-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System, Promega)
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Culture SW480 TCF/LEF reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day of the assay, harvest cells and resuspend in assay medium (DMEM with 2% FBS).
-
Seed 5,000 cells in 40 µL of assay medium per well into 384-well plates.
-
Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a dose-response curve for this compound (e.g., 10-point, 3-fold serial dilution starting from 10 µM) in DMSO.
-
Prepare plates with the compound library, typically at a final concentration of 10 µM.
-
Include negative controls (DMSO vehicle) and positive controls (this compound).
-
Using an automated liquid handler, add 100 nL of compound solution to the corresponding wells.
-
-
Incubation:
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and luciferase reagent to room temperature.
-
Add 20 µL of the firefly luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure firefly luminescence using a plate luminometer.
-
Add 20 µL of the Renilla luciferase reagent (Stop & Glo®) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure Renilla luminescence.
-
Data Analysis:
-
Normalization: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.
-
Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Percentage Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Normalized Response_sample - Average Normalized Response_positive_control) / (Average Normalized Response_negative_control - Average Normalized Response_positive_control))
-
-
Dose-Response Curve: For this compound and any identified hits, plot the percentage inhibition against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Z'-Factor Calculation: To assess the quality of the HTS assay, calculate the Z'-factor using the signals from the positive (this compound at a high concentration, e.g., 1 µM) and negative (DMSO) controls.
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Caption: A typical HTS workflow using this compound.
Secondary Assays: Gene Expression Analysis
To confirm the mechanism of action of identified hits from the primary screen, a secondary assay measuring the expression of Wnt target genes is recommended. This compound treatment has been shown to decrease the expression of Wnt pathway genes such as AXIN2 and LEF1.[3]
Protocol (qRT-PCR):
-
Cell Treatment:
-
Seed SW480 cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with identified hit compounds at their IC50 concentration, this compound (e.g., 100 nM) as a positive control, and DMSO as a negative control.
-
Incubate for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for Wnt target genes (e.g., AXIN2, LEF1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Use a SYBR Green-based detection method.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in treated cells relative to the DMSO control. A significant decrease in the expression of Wnt target genes would confirm the inhibitory activity of the hit compounds.
-
Conclusion
This compound is a powerful and specific inhibitor of the canonical Wnt signaling pathway, making it an invaluable tool for high-throughput screening campaigns. The provided protocols for a TCF/LEF luciferase reporter assay and a secondary gene expression analysis offer a robust framework for identifying and validating novel inhibitors of this critical signaling pathway. These application notes should serve as a comprehensive guide for researchers in their drug discovery and development efforts targeting Wnt-driven diseases.
References
- 1. This compound - tcsc0031495 - Taiclone [taiclone.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Adavivint in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adavivint (also known as lorecivivint or SM04690) is a potent and selective small-molecule inhibitor of the canonical Wnt signaling pathway.[1][2] It is under investigation as a potential disease-modifying drug, particularly for osteoarthritis, due to its role in modulating pathways involved in chondrogenesis and inflammation.[2] These application notes provide detailed protocols and guidelines for the in vivo delivery of this compound in animal models, based on currently available information from preclinical and clinical studies.
Signaling Pathway
This compound targets the canonical Wnt signaling pathway. In the absence of a Wnt ligand (the "off-state"), a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3][4] This keeps cytoplasmic levels of β-catenin low. When a Wnt ligand binds to its Frizzled (Fz) receptor and LRP5/6 co-receptor (the "on-state"), the destruction complex is inactivated.[1] This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes by associating with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors.[4] this compound inhibits this pathway, thereby modulating the expression of Wnt target genes.[2]
Data Presentation
In Vivo Efficacy Data
The following table summarizes the available efficacy data for this compound in an animal model of osteoarthritis.
| Animal Model | Administration Route | Dosage | Frequency | Outcome | Reference |
| Rat (ACLT + pMMx OA model) | Intra-articular | 0.3 µg | Single injection | Enhanced cartilage repair and protection | [2] |
ACLT + pMMx OA: Anterior Cruciate Ligament Tear and partial Medial Meniscectomy Osteoarthritis
Pharmacokinetic and Biodistribution Data
Extensive searches for specific quantitative pharmacokinetic (PK) and biodistribution (BD) data for this compound in animal models did not yield publicly available datasets. Clinical studies in humans have reported that plasma levels of this compound were below the limit of detection following intra-articular injection.[5] Radiolabeled animal studies have suggested a long residence time in the joint of up to 6 months, though specific quantitative data were not provided.[1]
The tables below are provided as templates for researchers to populate with their own experimental data.
Table Template: Pharmacokinetic Parameters of this compound
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| e.g., Mouse | e.g., Intravenous | |||||
| e.g., Rat | e.g., Intraperitoneal | |||||
| e.g., Rat | e.g., Intra-articular |
Table Template: Biodistribution of this compound (% Injected Dose per Gram of Tissue - %ID/g)
| Animal Model | Administration Route | Time Point (h) | Blood (%ID/g) | Heart (%ID/g) | Lungs (%ID/g) | Liver (%ID/g) | Spleen (%ID/g) | Kidneys (%ID/g) | Brain (%ID/g) |
| e.g., Mouse | e.g., Intravenous | e.g., 1 | |||||||
| e.g., 24 | |||||||||
| e.g., Rat | e.g., Intra-articular | e.g., 1 | |||||||
| e.g., 24 |
Experimental Protocols
Formulation and Preparation of this compound for In Vivo Administration
1. Formulation for Parenteral Injection (e.g., Intravenous, Intraperitoneal)
This formulation is suitable for systemic administration where higher solubility is required.
Materials:
-
This compound (SM04690) powder
-
Dimethyl sulfoxide (DMSO), fresh and high purity
-
PEG300
-
Tween-80
-
Sterile ddH₂O (double-distilled water) or saline
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to create a 15 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO. Ensure the powder is completely dissolved.
-
To prepare a 1 mL working solution, take 50 µL of the 15 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the total volume to 1 mL.
-
The final concentration of this working solution will be 0.75 mg/mL. The final solvent composition will be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O.
-
This working solution should be prepared fresh on the day of use.[6]
2. Formulation for Intra-articular or Subcutaneous Injection
This formulation may be suitable for localized delivery.
Materials:
-
This compound (SM04690) powder
-
Dimethyl sulfoxide (DMSO), fresh and high purity
-
Corn oil, sterile
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, create a 3.6 mg/mL stock solution.
-
To prepare a 1 mL working solution, add 50 µL of the 3.6 mg/mL clear DMSO stock solution to 950 µL of sterile corn oil.
-
Mix the solution thoroughly.
-
The final concentration of this working solution will be 0.18 mg/mL.
-
This solution should be used immediately after preparation for optimal results.[6]
Protocol for Intra-articular Injection in a Rat Osteoarthritis Model
This protocol is based on a study that demonstrated the efficacy of this compound in a rat model of osteoarthritis.[2]
Animal Model:
-
Sprague-Dawley rats (or other appropriate strain) with surgically induced osteoarthritis (e.g., by anterior cruciate ligament transection and partial medial meniscectomy).
Materials:
-
This compound formulated for injection (see formulation protocols above, adjust concentration as needed).
-
Anesthetic (e.g., isoflurane).
-
Insulin syringes with a 29-31 gauge needle.
-
Clippers and surgical preparation solutions.
Procedure:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Shave the fur around the knee joint of the affected limb.
-
Cleanse the injection site with an appropriate antiseptic solution.
-
Flex the knee to a 90-degree angle to open the joint space.
-
Carefully insert the needle into the intra-articular space of the knee joint.
-
Slowly inject the desired volume of the this compound solution. A study has used a volume of 50 µL containing 0.3 µg of this compound.[2]
-
Withdraw the needle and monitor the animal for any immediate adverse reactions.
-
Allow the animal to recover from anesthesia in a clean, warm cage.
-
Monitor the animal post-injection according to the experimental timeline for endpoints such as pain assessment, gait analysis, and histological evaluation of the joint.
Experimental Workflows
General In Vivo Efficacy Study Workflow
This workflow provides a general framework for conducting an in vivo study to evaluate the efficacy of this compound.
Workflow for a Rat Osteoarthritis Study
This workflow is more specific to studies investigating the effect of this compound on osteoarthritis.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Same-Knee Intra-Articular Injection of Corticosteroid and Lorecivivint Within 7 Days: An Open-Label, Randomized, Parallel-Arm Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorecivivint, an intra-articular potential disease-modifying osteoarthritis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Note: Detecting Adavivint's Effect on Wnt Signaling Targets Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for using Western blot analysis to quantify the effects of Adavivint (also known as Lorecivivint or SM04690), a novel Wnt signaling pathway inhibitor, on the expression of key downstream target proteins.
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation and differentiation.[1][2] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1][2][3] this compound is a potent and selective small-molecule inhibitor of the canonical Wnt pathway.[4][5] Unlike inhibitors that target β-catenin directly, this compound functions downstream of β-catenin by inhibiting the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A).[6][7][8][9] This inhibition modulates Wnt signaling, leading to a decrease in the expression of key target genes like c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation.[1][4]
This application note details a Western blot protocol to assess the dose-dependent effect of this compound on the protein levels of total β-catenin, c-Myc, and Cyclin D1 in a relevant cancer cell line.
Signaling Pathway Overview
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This triggers a cascade that leads to the inhibition of a "destruction complex" (comprising APC, Axin, and GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Wnt activation stabilizes β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus. Nuclear β-catenin then associates with TCF/LEF transcription factors to activate the expression of target genes. This compound intervenes in the nucleus by inhibiting CLK2 and DYRK1A, which are involved in the regulation of this transcriptional activation.[6][7][8]
References
- 1. Advances in targeting the WNT/β-catenin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the WNT Signaling Pathway in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of anticancer agents targeting the Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 9. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Adavivint for Inducing Chondrogenesis in Mesenchymal Stem Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Adavivint (formerly, SM04690; lorecivivint) is a small-molecule inhibitor of the Wnt signaling pathway being investigated as a potential disease-modifying drug for osteoarthritis.[1][2] It promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for forming and maintaining healthy cartilage.[3] Overactivity of the Wnt signaling pathway is implicated in osteoarthritis, leading to cartilage degradation and abnormal bone formation (osteophytes).[4][5] By modulating this pathway, this compound redirects the fate of progenitor stem cells within the joint towards a chondrogenic lineage, thereby potentially stimulating cartilage regeneration and reducing inflammation.[4][5] These application notes provide an overview of the mechanism of action, relevant data, and a detailed protocol for using this compound to induce chondrogenesis in MSCs in vitro.
Mechanism of Action
This compound functions as a modulator of the canonical Wnt signaling pathway through a novel mechanism that does not directly target β-catenin. Instead, it inhibits two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) .[3][6][7]
-
CLK2 Inhibition : Inhibition of CLK2 alters the phosphorylation of serine/arginine-rich (SR) splicing factors. This interferes with mRNA splicing at a post-transcriptional level, leading to reduced expression of Wnt target genes and is thought to induce early chondrogenesis.[6][7]
-
DYRK1A Inhibition : Inhibition of DYRK1A prevents the phosphorylation of SIRT1 and FOXO1. This action enhances the function of mature chondrocytes and contributes to the anti-inflammatory effects of the molecule.[6][7]
This dual inhibition effectively downregulates the Wnt pathway, promoting chondrogenesis and chondrocyte health while simultaneously reducing the expression of inflammatory and catabolic factors.[6]
Caption: this compound inhibits nuclear kinases CLK2 and DYRK1A, leading to reduced Wnt pathway activity and promotion of chondrogenesis.
Data Presentation
Table 1: Summary of Preclinical In Vitro & In Vivo Effects of this compound
This table summarizes the observed effects of this compound (lorecivivint/SM04690) in non-clinical studies. Specific quantitative data on gene expression fold-change in MSCs is limited in publicly available literature.
| Assay / Model System | Effective Concentration / Dose | Key Findings | Reference(s) |
| TCF/LEF Reporter Assay (SW480 cells) | EC₅₀ = 19.5 nM | Potent and selective inhibition of canonical Wnt signaling. | [2][8] |
| Human Mesenchymal Stem Cell (hMSC) Aggregation | EC₅₀ = 10 nM | Enhances MSC aggregation, a key early step in chondrogenesis. | [9] |
| hMSCs and Chondrocytes | 30 nM | Protects chondrocytes from catabolic breakdown. | [2][9] |
| hMSCs and Chondrocytes | Not Specified | Potently inhibited CLK-mediated phosphorylation of SRSF proteins and DYRK1A-mediated phosphorylation of SIRT1 and FOXO1. | [6] |
| Rat Meniscal Explants | 30 nM | Inhibited expression of MMP1, MMP3, and MMP13. | [4][10] |
| Rat MIA-Induced OA Model | 0.3 µg (IA Injection) | Increased expression of Collagen types I, II, and III; decreased expression of MMPs and inflammatory cytokines (TNFα, IL-6). | [4][10] |
EC₅₀: Half-maximal effective concentration; IA: Intra-articular; MMP: Matrix Metalloproteinase; MIA: Monosodium Iodoacetate.
Table 2: Summary of Phase II Clinical Trial Efficacy Data (52-Week Results)
This table presents key efficacy outcomes for the 0.07 mg dose of this compound compared to placebo in a subgroup of patients with unilateral knee osteoarthritis symptoms.[3][11]
| Efficacy Endpoint | 0.07 mg this compound (Change from Baseline) | Placebo (Change from Baseline) | Between-Group Difference [95% CI] | P-Value |
| WOMAC Pain Score (0-100, lower is better) | -23.5 ± 2.1 (at 13 weeks) | -22.1 ± 2.1 (at 13 weeks) | -8.73 [-17.44, -0.03] (at 52 weeks) | 0.049 |
| WOMAC Function Score (0-100, lower is better) | Not specified in abstract | Not specified in abstract | -10.26 [-19.82, -0.69] (at 52 weeks) | 0.036 |
| Medial Joint Space Width (JSW) (mm) | Increase | Decrease/Stable | +0.39 mm [0.06, 0.72] (at 52 weeks) | 0.021 |
WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; CI: Confidence Interval. Data represents mean ± SD where available or mean difference.
Experimental Protocols
Workflow for this compound-Induced Chondrogenesis of MSCs
Caption: Experimental workflow for inducing and analyzing MSC chondrogenesis using this compound in a 3D pellet culture system.
Protocol 1: Chondrogenic Differentiation of MSCs in Pellet Culture
This protocol is adapted from established methods for MSC chondrogenesis via Wnt pathway modulation.[12] Researchers should optimize this compound concentration for their specific MSC source and experimental goals. A starting concentration of 10-30 nM is recommended based on published in vitro data.[2][9]
Materials:
-
Human Mesenchymal Stem Cells (e.g., bone marrow-derived)
-
Complete MSC Expansion Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (SM04690/Lorecivivint), prepared in a DMSO stock solution
-
15 mL Polypropylene Conical Tubes
-
Basal Chondrogenic Medium:
-
High-glucose DMEM
-
1% ITS+ Premix (Insulin, Transferrin, Selenous Acid)
-
100 nM Dexamethasone
-
50 µg/mL Ascorbate-2-phosphate
-
40 µg/mL L-proline
-
100 µg/mL Sodium Pyruvate
-
1% Penicillin-Streptomycin
-
-
Reagents for analysis (e.g., TRIzol, qPCR reagents, Alcian Blue stain, papain digestion solution)
Procedure:
-
MSC Expansion: Culture MSCs in T-75 or T-150 flasks with complete expansion medium until they reach 80-90% confluency.
-
Cell Harvest: a. Aspirate medium, wash cells with PBS, and detach using Trypsin-EDTA. b. Neutralize trypsin with expansion medium, transfer cell suspension to a conical tube, and centrifuge at 300 x g for 5 minutes. c. Resuspend the cell pellet in expansion medium and perform a cell count using a hemocytometer or automated cell counter.
-
Pellet Formation: a. Aliquot 2.5 x 10⁵ cells into each 15 mL polypropylene conical tube. b. Centrifuge the tubes at 450 x g for 10 minutes at room temperature. Do not aspirate the supernatant. c. Loosen the caps to allow for gas exchange and place the tubes upright in a 37°C, 5% CO₂ incubator. A cell pellet should form at the bottom of the tube within 24 hours.
-
Chondrogenic Induction: a. After 24 hours, carefully aspirate the supernatant, leaving the cell pellet undisturbed. b. Prepare the Complete Chondrogenic Medium : To the Basal Chondrogenic Medium, add this compound to the desired final concentration (e.g., 30 nM). Also prepare a vehicle control medium containing an equivalent concentration of DMSO. c. Gently add 0.5 mL of the appropriate medium (this compound or Vehicle Control) to each tube.
-
Maintenance Culture: a. Culture the pellets for 21 to 28 days in a 37°C, 5% CO₂ incubator. b. Every 2-3 days, carefully remove the spent medium with a pipette and replace it with 0.5 mL of fresh, pre-warmed Complete Chondrogenic Medium (with this compound or vehicle). Be careful not to aspirate the pellet.
-
Harvest and Analysis: After the culture period, harvest the pellets for downstream analysis.
-
For Histology: Fix pellets in 4% paraformaldehyde, embed in paraffin, section, and stain with Alcian Blue (for glycosaminoglycans) or perform immunohistochemistry for Collagen Type II.
-
For Gene Expression: Homogenize pellets in TRIzol reagent, extract RNA, synthesize cDNA, and perform quantitative PCR (qPCR) for chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II, alpha 1).
-
For Biochemical Analysis: Digest pellets (e.g., with papain), and quantify total glycosaminoglycan (GAG) content using the DMMB assay and DNA content using a fluorometric assay (e.g., Hoechst or PicoGreen). Normalize GAG content to DNA content.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Immobilized Glycosaminoglycans on the Proliferation and Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SOX9 exerts a bifunctional effect on type II collagen gene (COL2A1) expression in chondrocytes depending on the differentiation state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 7. Proteoglycans and Glycosaminoglycans in Stem Cell Homeostasis and Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel, Intra-articular CLK/DYRK1A Inhibitor Lorecivivint (LOR; SM04690), Which Modulates the Wnt Pathway, Improved Responder Outcomes in Subjects with Knee Osteoarthritis: A Post Hoc Analysis from a Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
- 9. Glycosaminoglycans accelerate biomimetic collagen mineralization in a tissue-based in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel expression of Sox9 and Col2a1 in cells undergoing chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Adavivint in a Rat Model of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current treatments primarily focus on symptom management. Adavivint (also known as Lorecivivint or SM04690) is an investigational small molecule that has emerged as a potential disease-modifying osteoarthritis drug (DMOAD).[1][2] This document provides detailed application notes and protocols for the use of this compound in a rat model of osteoarthritis, intended for researchers, scientists, and drug development professionals.
This compound is a potent and selective inhibitor of the canonical Wnt signaling pathway.[3][4] Dysregulation of the Wnt pathway has been implicated in the pathogenesis of OA, contributing to cartilage degradation and an imbalance in joint homeostasis.[5][6] this compound's unique mechanism of action, targeting intranuclear kinases, offers a novel therapeutic strategy to potentially slow or reverse the progression of OA.
Mechanism of Action
This compound modulates the Wnt signaling pathway by inhibiting two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[2][7] This inhibition occurs downstream of β-catenin. The dual inhibition is thought to have a two-pronged effect on chondrocytes: CLK2 inhibition may promote early chondrogenesis, while DYRK1A inhibition may enhance the function of mature chondrocytes.[5][6] By modulating the Wnt pathway, this compound has been shown in preclinical studies to protect chondrocytes from catabolic breakdown and reduce inflammation.[1]
References
- 1. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effective Technical Protocol for Producing a Mono-Iodoacetate-Induced Temporomandibular Joint Osteoarthritis in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model | PLOS One [journals.plos.org]
- 5. Induction of osteoarthritis by injecting monosodium iodoacetate into the patellofemoral joint of an experimental rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sodium Monoiodoacetate Dose-Dependent Changes in Matrix Metalloproteinases and Inflammatory Components as Prognostic Factors for the Progression of Osteoarthritis [frontiersin.org]
- 7. Evaluating Intra-Articular Drug Delivery for the Treatment of Osteoarthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting lack of Adavivint efficacy in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adavivint (also known as Lorecivivint or SM04690).
Troubleshooting Guides
Experiments with small molecule inhibitors like this compound can sometimes yield unexpected results. This guide provides solutions to common problems encountered during in vitro and in vivo studies.
In Vitro Experiment Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Reduced or no inhibition of Wnt signaling (e.g., no change in β-catenin levels). | Compound Degradation: this compound may have degraded due to improper storage. | Store this compound powder at -20°C (stable for up to 3 years) and stock solutions in DMSO at -80°C (stable for up to 1 year)[1][2]. Avoid repeated freeze-thaw cycles. |
| Inadequate Cellular Uptake: The compound may not be effectively entering the cells. | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity or altered cell permeability. Optimize incubation time and this compound concentration. | |
| Suboptimal Assay Conditions: The experimental endpoint may not be sensitive enough to detect changes. | Confirm the cell line used has an active Wnt signaling pathway. Use a sensitive detection method, such as a TCF/LEF reporter assay, or measure the expression of downstream Wnt target genes like AXIN2 or LEF1[1]. | |
| Inconsistent results between experiments. | Solubility Issues: this compound is insoluble in water and ethanol[1]. Precipitation in aqueous media can lead to variable effective concentrations. | Prepare a high-concentration stock solution in fresh, anhydrous DMSO (this compound is soluble in DMSO up to ~33 mg/mL)[1][3]. When diluting into aqueous media, ensure rapid and thorough mixing. Sonication may aid dissolution[3]. |
| Cell Line Variability: Different cell passages may respond differently. | Use cells within a consistent and low passage number range for all experiments. | |
| Observed cell toxicity at expected effective concentrations. | Off-Target Effects: At higher concentrations, this compound may have off-target effects. | Perform a dose-response curve to determine the optimal concentration range for Wnt inhibition versus cytotoxicity. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Prepare a vehicle control with the same final concentration of DMSO as your experimental samples to assess solvent toxicity. |
In Vivo Experiment Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy in animal models. | Poor Bioavailability/Drug Delivery: The compound may not be reaching the target tissue at a sufficient concentration. | For in vivo studies, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[3]. The chosen route of administration should be appropriate for the target tissue. |
| Rapid Metabolism or Clearance: The compound may be cleared from the system too quickly. | The dosing schedule may need to be optimized. Consider pharmacokinetic studies to determine the half-life of this compound in your animal model. | |
| Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or have a Wnt signaling pathway that is responsive to this compound. | Thoroughly research and select an animal model where the Wnt pathway is known to be a key driver of the pathology being studied. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the canonical Wnt signaling pathway[1][3]. It functions by inhibiting the intranuclear kinases CLK2 (Cdc2-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A). This inhibition modulates the Wnt pathway downstream of β-catenin.
Q2: How should I prepare and store this compound?
A2: this compound powder should be stored at -20°C for up to three years. For experimental use, prepare a stock solution in DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles[1][2]. This compound is insoluble in water and ethanol[1].
Q3: What is a typical effective concentration of this compound for in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and assay. It has an EC50 of 19.5 nM in a TCF/LEF reporter assay in SW480 colon cancer cells[1][2]. For other cell-based assays, concentrations in the range of 10-100 nM have been shown to be effective[1]. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound be used in vivo?
A4: Yes, this compound has been used in in vivo studies. For example, intra-articular injections of 0.3 µg have been used in rat models of osteoarthritis[1][2]. The formulation for in vivo use typically involves solvents like DMSO and PEG300 to ensure solubility[3].
Q5: How can I confirm that this compound is inhibiting the Wnt pathway in my experiment?
A5: Wnt pathway inhibition can be confirmed by several methods. A common approach is to perform a Western blot to assess the protein levels of active β-catenin (non-phosphorylated) and total β-catenin. Additionally, you can measure the mRNA or protein levels of downstream Wnt target genes such as AXIN2, LEF1, TCF7, and c-MYC using qRT-PCR or Western blotting[1]. A TCF/LEF reporter assay is also a direct and quantitative method to measure Wnt signaling activity.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.
-
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting or using an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
2. Western Blot for β-catenin
This protocol is for detecting changes in β-catenin protein levels following treatment with this compound.
-
Materials:
-
Cells treated with this compound and a vehicle control
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare protein samples for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of this compound efficacy in experiments.
References
Technical Support Center: Adavivint (Lorecivivint, SM04690)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adavivint (Lorecivivint, SM04690). The information provided addresses potential issues related to the on-target and off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1] It functions by targeting and inhibiting the activity of two intranuclear kinases: CDC-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This inhibition occurs downstream of β-catenin and modulates the Wnt pathway by affecting the phosphorylation of serine/arginine-rich (SR) splicing factors by CLK2, and the phosphorylation of SIRT1 and FOXO1 by DYRK1A.
Q2: What are the known on-target and off-target kinase activities of this compound?
A2: this compound potently inhibits its primary targets, CLK2 and DYRK1A. In a broad kinase panel of 318 kinases, this compound demonstrated high selectivity. However, at a concentration of 0.5 µM, it was found to inhibit seven other kinases by more than 90%. The on-target and significant off-target activities are summarized in the table below.
Data Presentation
Table 1: this compound (SM04690) Kinase Inhibition Profile
| Kinase Target | Type | IC50 (nM) | Percent Inhibition @ 0.5 µM |
| CLK2 | On-target | 7.8 | >90% |
| DYRK1A | On-target | 26.9 | >90% |
| CLK1 | Off-target | 50 - 500 | >90% |
| CLK3 | Off-target | 50 - 500 | >90% |
| DYRK1B | Off-target | 50 - 500 | >90% |
| HIPK2 | Off-target | 50 - 500 | >90% |
| HIPK3 | Off-target | 50 - 500 | >90% |
| Haspin (GSG2) | Off-target | 50 - 500 | >90% |
| Homeodomain-interacting protein kinase 1 (HIPK1) | Off-target | 50 - 500 | >90% |
Data compiled from publicly available information. IC50 values for off-target kinases are presented as a range based on available data.
Troubleshooting Guides
Issue 1: I am observing unexpected cellular phenotypes that are not consistent with Wnt pathway inhibition.
-
Possible Cause: This could be due to this compound's off-target effects on other kinases, or on-target effects of CLK2/DYRK1A inhibition that are independent of the Wnt pathway.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Perform a dose-response experiment for your observed phenotype and compare it to the EC50 for Wnt signaling inhibition (typically in the low nanomolar range). A significant rightward shift in the dose-response for the unexpected phenotype may suggest an off-target effect that occurs at higher concentrations.
-
Use a Structurally Unrelated Wnt Inhibitor: Treat your cells with a different class of Wnt inhibitor that does not target CLK2/DYRK1A. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Rescue Experiment: If you suspect an off-target effect on a specific kinase (e.g., HIPK2), you can attempt a rescue experiment by overexpressing a drug-resistant mutant of that kinase.
-
Consider On-Target, Non-Wnt Effects: Inhibition of CLK2 can affect RNA splicing, and DYRK1A is involved in regulating the cell cycle and neurodevelopment. The observed phenotype might be a consequence of these on-target activities. Review the literature for known functions of CLK2 and DYRK1A in your experimental system.
-
Issue 2: I am seeing inconsistent results in my TCF/LEF reporter assays.
-
Possible Cause: Inconsistent results in reporter assays can be due to several factors, including cell passage number, transfection efficiency, and assay conditions.
-
Troubleshooting Steps:
-
Cell Line Stability: Ensure you are using a stable TCF/LEF reporter cell line and that the cells are within a consistent and low passage number range.
-
Optimize Stimulation: The concentration and quality of the Wnt ligand (e.g., Wnt3a) or GSK3β inhibitor (e.g., CHIR99021) used to activate the pathway are critical. Titrate your activator to determine the optimal concentration for a robust and reproducible signal window.
-
Assay Controls: Always include appropriate controls:
-
Unstimulated cells (basal activity)
-
Vehicle control (e.g., DMSO)
-
Positive control Wnt pathway activator
-
Positive control inhibitor (a known Wnt inhibitor)
-
-
Incubation Times: Optimize the incubation times for both the this compound treatment and the pathway activation to ensure you are measuring the effect at the optimal time point.
-
Issue 3: My qPCR results for Wnt target genes (e.g., AXIN2, LEF1) are variable after this compound treatment.
-
Possible Cause: Variability in qPCR can stem from RNA quality, reverse transcription efficiency, and primer performance.
-
Troubleshooting Steps:
-
RNA Quality: Ensure high-quality, intact RNA is used for cDNA synthesis. Check the A260/280 and A260/230 ratios and consider running an RNA integrity gel.
-
Primer Validation: Validate your qPCR primers for efficiency and specificity. Run a standard curve to ensure the efficiency is between 90-110% and a melt curve to check for a single product.
-
Reference Gene Selection: Use at least two stable reference genes for normalization. The stability of the reference genes should be validated for your specific experimental conditions.
-
Time Course Experiment: The transcriptional response of Wnt target genes can be dynamic. Perform a time-course experiment to identify the optimal time point for measuring changes in gene expression after this compound treatment.
-
Experimental Protocols
1. TCF/LEF Luciferase Reporter Assay
-
Objective: To quantify the inhibition of canonical Wnt signaling by this compound.
-
Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter into a 96-well white, clear-bottom plate at a density of 2-5 x 10^4 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with a serum-free or low-serum medium. Add serial dilutions of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO) to the wells. Incubate for 1-2 hours.
-
Wnt Pathway Activation: Stimulate the Wnt pathway by adding a pre-determined optimal concentration of a Wnt agonist (e.g., Wnt3a conditioned media or recombinant Wnt3a) or a GSK3β inhibitor (e.g., CHIR99021).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized data as a percentage of the stimulated control and fit to a four-parameter logistic equation to determine the EC50.
-
2. In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against a specific kinase.
-
Methodology:
-
Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
This compound serially diluted in DMSO
-
Kinase detection reagent (e.g., ADP-Glo, LanthaScreen)
-
-
Assay Setup: In a 384-well plate, add the assay buffer, the kinase, and the serially diluted this compound or DMSO vehicle.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Signal Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
3. qPCR for Wnt Target Gene Expression
-
Objective: To measure the effect of this compound on the transcription of Wnt target genes.
-
Methodology:
-
Cell Culture and Treatment: Plate cells in a 6-well or 12-well plate and allow them to adhere. Treat the cells with this compound at the desired concentrations for a specified period (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green or TaqMan-based assay with validated primers for your target genes (e.g., AXIN2, LEF1) and at least two stable reference genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Mandatory Visualizations
Caption: Canonical Wnt Signaling Pathway.
Caption: Mechanism of Action of this compound.
Caption: Workflow for Investigating Off-Target Effects.
References
How to assess and minimize Adavivint-induced cytotoxicity
Welcome to the technical support center for researchers utilizing Adavivint (also known as Lorecivivint or SM04690), a potent Wnt pathway inhibitor. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you assess and minimize this compound-induced cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity?
A1: this compound is a small molecule that selectively inhibits the canonical Wnt signaling pathway. It functions by targeting the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A).[1] By inhibiting these kinases, this compound modulates Wnt signaling downstream of β-catenin. The Wnt pathway is crucial for cell proliferation, differentiation, and survival.[1] Consequently, its inhibition can lead to decreased viability and apoptosis in cells that are dependent on this pathway for growth, such as certain cancer cells.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: The degree of cytotoxicity is highly dependent on the cell type. In cancer cells where the Wnt pathway is aberrantly activated and drives proliferation, cytotoxicity is an expected on-target effect. However, in non-cancerous cells or cancer cells not driven by Wnt signaling, high levels of cytotoxicity may indicate off-target effects or other experimental issues. It is crucial to distinguish between on-target and off-target cytotoxicity.
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
A3: Common indicators of cytotoxicity include:
-
A decrease in cell proliferation and viability, which can be measured by assays such as MTT, MTS, or CellTiter-Glo®.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and the appearance of apoptotic bodies.
-
Increased membrane permeability, detectable with dyes like trypan blue or propidium iodide.
-
Activation of apoptotic pathways, which can be confirmed by assays for caspase activation, DNA fragmentation (TUNEL assay), or Annexin V staining.
Q4: What is the difference between apoptosis, necrosis, and necroptosis, and which is more likely with this compound?
A4:
-
Apoptosis is a programmed and controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies without inducing a significant inflammatory response. It is a caspase-dependent process.
-
Necrosis is an uncontrolled form of cell death resulting from acute injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which triggers inflammation.
-
Necroptosis is a programmed form of necrosis that is independent of caspases and is mediated by RIPK1 and RIPK3 kinases.
Inhibition of survival signaling pathways like Wnt by this compound is more likely to induce a controlled apoptotic cell death. However, at very high concentrations or in certain cell types, necrotic cell death could also occur.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity in Target Cells
If you observe excessive cell death in your target cancer cell line at concentrations expected to be therapeutic, consider the following:
| Potential Cause | Recommended Solution |
| High Sensitivity of Cell Line | Different cell lines exhibit varying dependence on the Wnt pathway. Your cell line may be exceptionally sensitive. |
| Action: Perform a detailed dose-response curve starting from a very low concentration to determine the precise IC50 for cytotoxicity. | |
| Off-Target Effects | At higher concentrations, this compound may inhibit other kinases or cellular processes, leading to toxicity. |
| Action: Compare the cytotoxic concentration with the IC50 for CLK2 and DYRK1A inhibition (5.8 nM and 26.9 nM, respectively).[1] If cytotoxicity occurs at significantly higher concentrations, off-target effects are more likely. Consider using a lower, more specific concentration. | |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations. |
| Action: Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤0.1%). Run a vehicle control (media with DMSO only) to assess solvent toxicity. | |
| Incorrect Compound Concentration | Errors in calculating dilutions or weighing the compound can lead to unexpectedly high concentrations. |
| Action: Double-check all calculations and ensure your stock solution was prepared correctly. If possible, have the concentration of your stock solution verified. |
Issue 2: Significant Cytotoxicity in Non-Cancerous or Control Cell Lines
Observing toxicity in normal cells is a concern for therapeutic applications and can complicate experimental interpretation.
| Potential Cause | Recommended Solution |
| On-Target Effects in Normal Cells | Some normal cell types may also rely on Wnt signaling for their maintenance and proliferation. |
| Action: Research the role of the Wnt pathway in your specific non-cancerous cell line. If Wnt signaling is active, some level of cytotoxicity may be expected. | |
| Off-Target Kinase Inhibition | This compound may inhibit other kinases that are important for the survival of your control cells. |
| Action: Refer to kinase profiling data for this compound to identify potential off-target kinases. If your control cells are known to be sensitive to the inhibition of these off-targets, this could be the cause. | |
| Extended Exposure Time | Prolonged exposure to this compound may lead to cumulative toxic effects. |
| Action: Perform a time-course experiment to determine the optimal treatment duration that achieves the desired effect on target cells while minimizing toxicity in control cells. | |
| Sub-optimal Cell Culture Conditions | Stressed cells are more susceptible to drug-induced toxicity. |
| Action: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Maintain optimal culture conditions (media, serum, CO2, humidity). |
Quantitative Data Summary
While specific IC50 values for this compound-induced cytotoxicity across a wide range of cell lines are not extensively published in a consolidated format, the following table provides key inhibitory concentrations for its primary targets. Researchers should empirically determine the cytotoxic IC50 for their specific cell line of interest.
| Parameter | Concentration | Assay/System |
| CLK2 Inhibition (IC50) | 5.8 nM | In vitro kinase assay |
| DYRK1A Inhibition (IC50) | 26.9 nM | In vitro kinase assay |
| Wnt Pathway Inhibition (EC50) | 3 nM | TCF/LEF reporter assay |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol outlines the steps for detecting apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the chosen duration. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualizations
Caption: this compound inhibits Wnt signaling by targeting CLK2 and DYRK1A kinases.
Caption: Experimental workflow for assessing this compound-induced cytotoxicity.
References
Adavivint Technical Support Center: Enhancing Stability and Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of Adavivint in cell culture, with a focus on improving its stability and ensuring reliable experimental outcomes. Here you will find detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or No Compound Activity | 1. Improper Storage: this compound powder or stock solutions may have degraded due to incorrect storage temperatures or repeated freeze-thaw cycles. | - Store this compound powder at -20°C for up to 3 years. - Prepare aliquots of the DMSO stock solution to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] |
| 2. Instability in Media: this compound may degrade in cell culture media at 37°C over the course of a long experiment. | - For experiments longer than 48-72 hours, consider replenishing the media with freshly diluted this compound every 2-3 days. - Minimize exposure of media containing this compound to light. | |
| 3. Incorrect Working Concentration: The concentration of this compound may be too low to elicit a biological response. | - The effective concentration of this compound is cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - this compound has an EC50 of 19.5 nM for inhibiting the TCF/LEF reporter in SW480 cells and 10 nM for enhancing aggregation of human mesenchymal stem cells (hMSCs).[1] A common starting concentration for in vitro studies is in the low nanomolar range (e.g., 10-100 nM). | |
| Precipitation in Media | 1. High Concentration: The final concentration of this compound in the cell culture media may exceed its solubility. | - Ensure the final DMSO concentration in the media is low (typically ≤ 0.1%) to maintain solubility. - When preparing the working solution, add the this compound stock solution to the media dropwise while gently vortexing to ensure proper mixing. - If precipitation persists, consider using a lower working concentration. |
| 2. Interaction with Media Components: Components in the serum or media supplements may cause this compound to precipitate. | - Test the solubility of this compound in your specific basal media and with your serum and supplement concentrations. - If necessary, consider using a serum-free or reduced-serum media formulation for the duration of the treatment. | |
| Unexpected Cell Morphology or Reduced Viability | 1. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally not exceeding 0.1%. - Always include a vehicle control (media with the same concentration of DMSO) in your experiments to assess the effect of the solvent on your cells. |
| 2. Off-Target Effects or High Concentration: The concentration of this compound may be too high, leading to cytotoxicity. | - Perform a cell viability assay (e.g., MTT, PrestoBlue) with a range of this compound concentrations to determine the cytotoxic threshold for your cell line. - Observe cell morphology closely at different concentrations and time points. Signs of toxicity can include cell rounding, detachment, and the appearance of apoptotic bodies. | |
| 3. Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and morphology. | - Regularly check your cell cultures for any signs of contamination. - Maintain sterile techniques during all experimental procedures. | |
| Inconsistent Experimental Results | 1. Variability in Compound Aliquots: Inconsistent concentrations between aliquots of the stock solution. | - Ensure the stock solution is thoroughly mixed before aliquoting. - Use calibrated pipettes for all dilutions. |
| 2. Inconsistent Cell Seeding Density: Variations in the number of cells seeded can lead to different responses to this compound. | - Ensure a uniform single-cell suspension before seeding. - Use a consistent seeding density across all wells and experiments. | |
| 3. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components, including this compound. | - To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For example, you can dissolve it at a concentration of 10 mM. To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] When preparing your working solution, thaw an aliquot and dilute it directly into your pre-warmed cell culture medium.
Q2: What is the recommended working concentration of this compound?
A2: The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. This compound is a potent inhibitor of the Wnt signaling pathway, with an EC50 of 19.5 nM in a TCF/LEF reporter assay using SW480 colon cancer cells.[1] For applications such as inducing chondrogenesis in mesenchymal stem cells, concentrations in the range of 10 nM to 100 nM are commonly used. It is always recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your specific experimental setup.
Q3: How stable is this compound in cell culture media at 37°C?
A3: While specific quantitative stability data for this compound in cell culture media at 37°C is not extensively published, small molecule inhibitors can exhibit varying degrees of stability under these conditions. Factors such as the composition of the media, pH, and exposure to light can influence degradation. For experiments that extend beyond 48-72 hours, it is good practice to replace the medium with fresh medium containing this compound every 2 to 3 days to ensure a consistent and effective concentration of the compound.
Q4: Can I use this compound in serum-containing media?
A4: Yes, this compound can be used in cell culture media containing fetal bovine serum (FBS) or other sera. However, it is important to be aware that components in the serum can sometimes interact with small molecules, potentially affecting their solubility and activity. If you observe precipitation or reduced efficacy, you may need to test different serum concentrations or consider using a serum-free medium for the duration of the this compound treatment.
Q5: What is the mechanism of action of this compound?
A5: this compound is a small molecule inhibitor of the canonical Wnt signaling pathway. It functions by targeting the intranuclear kinases CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). By inhibiting these kinases, this compound modulates the phosphorylation of downstream targets, which ultimately leads to the suppression of Wnt-responsive gene expression. This mechanism is distinct from other Wnt inhibitors that target more upstream components of the pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a detailed method for preparing this compound solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Pre-warmed cell culture medium
Procedure:
1. Stock Solution Preparation (10 mM): a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Reconstitute the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 505.55 g/mol ), add 197.8 µL of DMSO. c. Vortex the solution thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes (e.g., 10 µL aliquots). e. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
2. Working Solution Preparation (e.g., 100 nM): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of media with a final concentration of 100 nM this compound, add 1 µL of the 10 mM stock solution to 10 mL of media. c. Mix the working solution thoroughly by gentle inversion or pipetting. d. Use the working solution immediately for treating your cells.
Protocol 2: Induction of Chondrogenic Differentiation in Mesenchymal Stem Cells (MSCs) using this compound
This protocol outlines a method for inducing chondrogenesis in MSCs by inhibiting the Wnt signaling pathway with this compound.
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC expansion medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 ng/mL bFGF)
-
Chondrogenic basal medium (e.g., DMEM-high glucose, 1% Penicillin-Streptomycin, 1X ITS+ supplement, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate)
-
TGF-β3 (10 ng/mL final concentration)
-
This compound (100 nM final concentration)
-
Sterile conical tubes and cell culture plates/flasks
-
Micromass culture plates or 15 mL conical tubes for pellet culture
Procedure:
1. Expansion of hMSCs: a. Culture hMSCs in MSC expansion medium at 37°C in a humidified incubator with 5% CO2. b. Passage the cells when they reach 70-80% confluency. Use cells at a low passage number (P3-P5) for differentiation experiments.
2. Micromass Culture for Chondrogenesis: a. Harvest the expanded hMSCs using trypsin and neutralize with expansion medium. b. Centrifuge the cells and resuspend the pellet in chondrogenic basal medium. c. Count the cells and adjust the density to 2.5 x 10^5 cells per 10 µL. d. Carefully pipette a 10 µL droplet of the cell suspension into the center of each well of a multi-well plate. e. Allow the droplets to adhere for 2 hours in the incubator. f. Gently add 0.5 mL of chondrogenic differentiation medium (chondrogenic basal medium + 10 ng/mL TGF-β3) containing 100 nM this compound to each well. g. Culture the micromasses for 14-21 days, changing the medium every 2-3 days with fresh medium containing TGF-β3 and this compound.
3. Analysis of Chondrogenesis: a. After the differentiation period, assess chondrogenesis by staining for proteoglycans with Alcian Blue or Safranin O. b. Perform immunofluorescence staining for chondrogenic markers such as Collagen Type II. c. Analyze the expression of chondrogenic genes (e.g., SOX9, ACAN, COL2A1) using RT-qPCR.
Visualizations
This compound's Mechanism of Action in the Wnt Signaling Pathway
References
Technical Support Center: Strategies to Overcome Adavivint Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Adavivint (lorecivivint) in cancer cell experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your research, offering potential explanations and solutions.
1. My cancer cell line shows intrinsic resistance to this compound. What are the possible reasons?
-
Low expression of this compound targets: this compound inhibits the intranuclear kinases CLK2 and DYRK1A.[1] Cell lines with inherently low protein expression of CLK2 or DYRK1A may exhibit reduced sensitivity to the drug.
-
Pre-existing mutations in downstream pathways: Although this compound acts downstream of β-catenin, pre-existing mutations in genes regulated by CLK2 and DYRK1A could confer resistance.
-
High activity of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the rapid removal of this compound from the cell, preventing it from reaching its targets.[2][3]
Troubleshooting Steps:
-
Confirm target expression: Perform Western blotting or qPCR to quantify the expression levels of CLK2 and DYRK1A in your cell line and compare them to sensitive control lines.
-
Sequence downstream effectors: Analyze the mutational status of key genes in pathways regulated by CLK2 and DYRK1A.
-
Assess efflux pump activity: Use functional assays or qPCR to measure the activity and expression of common ABC transporters like ABCB1 (MDR1) and ABCG2.
2. My cancer cell line has developed acquired resistance to this compound after initial sensitivity. What are the potential mechanisms?
-
Upregulation of CLK2 or DYRK1A: Cells may adapt by increasing the expression of the drug's targets to overcome inhibition.
-
Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the Wnt pathway by this compound.[4] Potential bypass pathways include the PI3K/AKT/mTOR and MAPK/ERK pathways.
-
Alterations in alternative splicing: Since CLK2 is a key regulator of pre-mRNA splicing, resistance could emerge through changes in splicing patterns that favor the expression of pro-survival protein isoforms.[5][6]
-
Increased expression of anti-apoptotic proteins: Upregulation of anti-apoptotic proteins like those in the Bcl-2 family or Survivin can counteract the pro-apoptotic effects of this compound.[7][8]
Troubleshooting Steps:
-
Compare target expression in sensitive vs. resistant cells: Use Western blotting and qPCR to compare CLK2 and DYRK1A levels between your parental sensitive cell line and the newly developed resistant line.
-
Profile key signaling pathways: Perform phosphoprotein arrays or Western blotting for key nodes in the PI3K/AKT and MAPK/ERK pathways to identify any upregulation or activation in resistant cells.
-
Analyze global splicing changes: RNA sequencing can be employed to identify differential alternative splicing events between sensitive and resistant cells.
-
Measure anti-apoptotic protein levels: Use Western blotting to assess the expression of key anti-apoptotic proteins.
3. How can I overcome this compound resistance in my experiments?
-
Combination therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) can be a powerful strategy.[9]
-
Targeting downstream effectors: If a specific downstream effector of CLK2/DYRK1A is identified as driving resistance, targeting that protein with a second agent could restore sensitivity.
-
Modulating drug efflux: The use of ABC transporter inhibitors, though often associated with toxicity, can be explored in in vitro settings to confirm the role of drug efflux in resistance.
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (Sensitive) | This compound IC50 (Resistant) | Fold Resistance |
| HCT-116 | Colorectal Carcinoma | 0.5 µM | 15 µM | 30x |
| AsPC-1 | Pancreatic Cancer | 1.2 µM | 25 µM | ~21x |
| MDA-MB-231 | Breast Cancer | 0.8 µM | 18 µM | 22.5x |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound in the culture medium by 1.5- to 2-fold.
-
Monitor and subculture: Continuously monitor the cells. When they reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of this compound.
-
Repeat dose escalation: Repeat step 3, gradually increasing the this compound concentration over several months.
-
Characterize resistant cells: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), perform a new IC50 determination to quantify the level of resistance.
-
Cryopreserve resistant stocks: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Determination of IC50 using MTT Assay
This protocol outlines the determination of the IC50 of this compound in cancer cells using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
Parental and this compound-resistant cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
Caption: Overview of this compound resistance mechanisms and counter-strategies.
Caption: Workflow for generating and characterizing this compound-resistant cells.
References
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. clyte.tech [clyte.tech]
- 6. Alternative Splicing in Tumorigenesis and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Survivin and apoptosis control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Survivin in apoptosis control and cell cycle regulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
How to control for batch-to-batch variability of Adavivint
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Adavivint while controlling for potential batch-to-batch variability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound (also known as SM04690 or Lorecivivint) is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway.[1][2] It functions by targeting the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A).[3][4] Inhibition of these kinases modulates the Wnt pathway downstream of β-catenin, impacting gene transcription.[3]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A: As a small molecule compound, batch-to-batch variability in this compound can arise from several factors during synthesis and handling. These include:
-
Purity: Minor variations in the impurity profile between batches.
-
Potency: Differences in the effective concentration required to inhibit Wnt signaling, which could be due to subtle structural or conformational changes.
-
Solubility and Stability: Inconsistent solubility or degradation of the compound over time can lead to variability in experimental results.[2][5]
-
Handling and Storage: Improper storage conditions, such as exposure to light, moisture, or repeated freeze-thaw cycles, can degrade the compound and affect its activity.[2][3][4]
Q3: How can I be sure that the new batch of this compound is active?
A: It is recommended to perform a bridging study to compare the new batch with a previously validated batch. A key experiment is to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in a relevant cell-based assay, such as a TCF/LEF reporter assay.[2][3] The EC50 of the new batch should fall within an acceptable range of the historical average.
Q4: I am observing a different cellular phenotype than expected with a new batch of this compound. What could be the cause?
A: A different cellular phenotype could be due to off-target effects, which may vary with the impurity profile of a new batch. It is also possible that the concentration of the active compound is different from the stated concentration. We recommend verifying the identity and purity of the new batch and performing a dose-response experiment to confirm the on-target activity.
Q5: What are the recommended storage and handling conditions for this compound?
A: this compound powder should be stored at -20°C for long-term storage (up to 3 years).[2] Stock solutions in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.[2][3] For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]
Troubleshooting Guides
Issue 1: Inconsistent EC50/IC50 Values Between Batches
If you observe a significant shift in the EC50 or IC50 of a new batch of this compound compared to a previous batch, follow these troubleshooting steps:
Troubleshooting Workflow for Inconsistent Potency
Caption: Troubleshooting workflow for inconsistent this compound potency.
Detailed Steps:
-
Verify Compound Preparation: Ensure that the new batch was dissolved correctly and that the solvent is of high quality. Poor solubility can lead to a lower effective concentration.[5]
-
Check Storage Conditions: Confirm that the new batch has been stored according to the recommendations to prevent degradation.[2][3][4]
-
Perform a Bridging Study: Run a side-by-side experiment comparing the new batch with a previously validated batch (if available). Use a well-characterized cell line and a robust assay, such as a TCF/LEF luciferase reporter assay.
-
Analyze Dose-Response Curves: Compare the full dose-response curves of the old and new batches. A significant shift in the curve indicates a difference in potency.
-
Review Certificate of Analysis (CoA): If a significant discrepancy is observed, review the CoA for the new batch, paying close attention to purity and identity data.
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
If a new batch of this compound exhibits unexpected toxicity or phenotypes that are inconsistent with Wnt pathway inhibition, consider the following:
Logical Diagram for Investigating Off-Target Effects
Caption: Logic diagram for troubleshooting off-target effects.
Detailed Steps:
-
Perform a Dose-Response Analysis: Determine the concentration at which toxicity is observed and compare it to the concentration required for Wnt pathway inhibition. Off-target effects often occur at higher concentrations.[6]
-
Assess Compound Purity: If possible, independently verify the purity of the compound batch using techniques like HPLC. Impurities can cause unexpected biological effects.[7]
-
Conduct a Rescue Experiment: Treat cells with the new batch of this compound in the presence of a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR-99021). If the phenotype is rescued, it is more likely to be an on-target effect.
-
Use a Secondary Inhibitor: Compare the phenotype induced by this compound with that of a structurally different Wnt pathway inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.
Data Presentation
Table 1: Key Quality Control Parameters for this compound
This table summarizes the critical quality attributes for this compound and provides typical acceptable ranges for small molecule inhibitors. These ranges are illustrative and may need to be established for your specific experimental system.
| Parameter | Method | Typical Acceptable Range | Purpose |
| Identity | LC-MS, NMR | Conforms to reference standard | Confirms the correct molecular structure. |
| Purity | HPLC, UPLC | ≥98% | Ensures that the observed biological activity is due to this compound and not impurities.[7] |
| Potency (EC50/IC50) | TCF/LEF Reporter Assay | Within 2-fold of the historical average | Confirms the biological activity of the batch.[2][3] |
| Solubility | Visual Inspection, Nephelometry | Clear solution at working concentration | Ensures accurate dosing and avoids precipitation in assays.[5] |
| Residual Solvents | GC-MS | Within pharmacopeial limits | Minimizes the risk of solvent-induced toxicity.[7] |
Experimental Protocols
Protocol 1: Determination of this compound Potency using a TCF/LEF Luciferase Reporter Assay
This protocol describes a method to determine the EC50 of this compound in a cell-based assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Constitutive Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound (new and reference batches)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
Compound Preparation: Prepare a serial dilution of this compound (both new and reference batches) in cell culture media. Include a vehicle control (e.g., DMSO).
-
Treatment: 24 hours post-transfection, replace the media with the media containing the serial dilutions of this compound.
-
Wnt Pathway Activation: After 1-2 hours of pre-incubation with this compound, add Wnt3a conditioned media or recombinant Wnt3a to all wells except for the negative control wells.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly (TCF/LEF reporter) and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Protocol 2: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an this compound batch.
Materials:
-
This compound (new batch)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute compounds of increasing hydrophobicity.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for an optimal wavelength or use a standard wavelength such as 254 nm.
-
Injection Volume: 10 µL
-
-
Analysis:
-
Run the prepared this compound sample on the HPLC system.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the this compound batch as the percentage of the area of the main peak relative to the total area of all peaks.
-
Mandatory Visualization
This compound Signaling Pathway
Caption: this compound inhibits CLK2 and DYRK1A, modulating Wnt signaling.
References
Technical Support Center: Optimizing Adavivint Concentration for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Adavivint (also known as Lorecivivint or SM04690) for various cell lines. This compound is a potent and selective inhibitor of the canonical Wnt signaling pathway, acting through the inhibition of intranuclear kinases CLK2 and DYRK1A.[1] This guide offers detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the canonical Wnt signaling pathway. It functions downstream of β-catenin by targeting and inhibiting the activity of two intranuclear kinases: Cdc2-like kinase 2 (CLK2) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1][2] Inhibition of these kinases modulates the Wnt pathway without directly affecting β-catenin levels.[2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on available data, a starting concentration range of 10 nM to 1 µM is recommended for initial range-finding experiments. The optimal concentration will be highly dependent on the specific cell line and the experimental endpoint. For instance, the EC50 for inhibiting the TCF/LEF reporter in SW480 colon cancer cells is 19.5 nM, while it enhances the aggregation of human mesenchymal stem cells (hMSCs) with an EC50 of 10 nM.[3]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[3] When preparing working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will vary depending on the cell line's doubling time and the specific biological question being addressed. A common starting point is to perform a time-course experiment, for example, treating cells for 24, 48, and 72 hours.[4]
Data Presentation: this compound Activity Profile
The following tables summarize the known inhibitory and effective concentrations of this compound in various contexts. This data can be used as a reference for selecting a starting concentration range for your experiments.
Table 1: this compound Activity on Kinase Targets
| Target Kinase | Activity (IC50) |
| CLK2 | 5.8 nM |
| DYRK1A | 26.9 nM |
Source: Probechem Biochemicals[4]
Table 2: this compound Activity in Different Cell Lines
| Cell Line | Assay | Activity (EC50 / IC50) | Notes |
| SW480 (colon cancer) | TCF/LEF Reporter Assay | 19.5 nM (EC50) | Potent inhibition of canonical Wnt signaling.[3] |
| Human Mesenchymal Stem Cells (hMSCs) | Cell Aggregation | 10 nM (EC50) | Enhancement of hMSC aggregation.[3] |
| HT-22 (mouse hippocampal) | MTS Assay | 2.1 µM (IC50) | Cytotoxicity after 48 hours of incubation.[3] |
| Chondrocytes | Catabolic Breakdown Assay | 30 nM | Protection from catabolic breakdown.[3] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or WST-1)
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific adherent cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of this compound dilutions in complete cell culture medium. A common approach is to perform a serial dilution to cover a broad range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for your chosen cell viability assay (e.g., MTT or WST-1).[4][5]
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for 2-4 hours, solubilizing the formazan crystals, and then reading the absorbance.[4][5]
-
For a WST-1 assay, add the WST-1 reagent and incubate for 0.5-4 hours before reading the absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Canonical Wnt Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Troubleshooting Guide
This guide addresses common issues that may arise during the optimization of this compound concentration.
Q: My cells show high variability in viability between replicate wells. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating to ensure an even distribution in each well.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth and drug concentration. It is good practice to fill the outer wells with sterile PBS or medium without cells and use the inner wells for your experiment.
-
Pipetting Errors: Use a calibrated multichannel pipette and ensure consistent technique when adding cells, media, and reagents.
Q: I am not observing the expected inhibition of Wnt signaling with this compound. What should I do?
A: If you do not see the expected effect, consider the following:
-
Confirm Wnt Pathway Activity: Ensure that the canonical Wnt pathway is active in your cell line at baseline. You can assess this by measuring the expression of known Wnt target genes (e.g., AXIN2, c-MYC) via qPCR or by using a TCF/LEF reporter assay.
-
Check this compound Activity: Verify the integrity of your this compound stock. If possible, test its activity on a cell line known to be responsive, such as SW480.
-
Optimize Concentration and Duration: Your initial concentration range might be too low, or the treatment duration may be too short. Try a broader range of concentrations and a longer time course.
-
Consider Non-Canonical Wnt Signaling: this compound is a selective inhibitor of the canonical Wnt pathway. If your cell line predominantly utilizes non-canonical Wnt signaling, you may not observe a significant effect.[6]
Q: I am observing significant cytotoxicity at concentrations where I expect to see specific Wnt inhibition. How can I address this?
A: High cytotoxicity can confound your results. Here are some suggestions:
-
Determine the Cytotoxic Threshold: Perform a detailed dose-response curve to identify the concentration at which this compound becomes cytotoxic to your specific cell line.
-
Use Lower, Non-Toxic Concentrations: For functional assays aimed at studying the specific effects of Wnt inhibition, use concentrations below the cytotoxic threshold.
-
Consider Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects.[7] If you suspect off-target toxicity, consider using a lower concentration or a different Wnt pathway inhibitor with a distinct mechanism of action for comparison. This compound has been shown to be selective against a panel of 318 kinases, with ≥90% inhibition of only 7 kinases at 0.5 µM, suggesting good selectivity.[4]
Q: My dose-response curve is very shallow, making it difficult to determine an accurate IC50. What could be the reason?
A: A shallow dose-response curve can be due to several factors:
-
Heterogeneous Cell Population: Your cell line may consist of a mixed population of cells with varying sensitivity to this compound.
-
Drug Solubility Issues: At higher concentrations, this compound may precipitate out of the culture medium. Ensure your final DMSO concentration is low and that the drug is fully dissolved.
-
Complex Biological Response: The cellular response to Wnt inhibition may not be a simple on/off switch, leading to a more gradual dose-response. In such cases, consider using other metrics in addition to IC50, such as the area under the curve (AUC), to quantify the drug's effect.
References
- 1. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4.2. Cell Viability Assay (MTT) [bio-protocol.org]
- 5. broadpharm.com [broadpharm.com]
- 6. How to inhibit Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating Adavivint's Inhibition of the TCF/LEF Reporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adavivint's performance in inhibiting the TCF/LEF reporter, a key readout of canonical Wnt/β-catenin signaling, with other commonly used Wnt pathway inhibitors. Experimental data is presented to support these comparisons, alongside detailed protocols for reproducing these findings.
Performance Comparison of Wnt Pathway Inhibitors
This compound (also known as Lorecivivint or SM04690) is a potent and selective inhibitor of the canonical Wnt signaling pathway.[1][2][3] Its efficacy, as measured by the inhibition of the TCF/LEF reporter, is significantly higher than several other well-known Wnt inhibitors. The following table summarizes the half-maximal effective or inhibitory concentrations (EC50/IC50) of this compound and its counterparts in TCF/LEF reporter assays.
| Compound | Target | EC50/IC50 (in TCF/LEF Reporter Assay) | Cell Line |
| This compound (SM04690) | CLK2/DYRK1A | 19.5 nM (EC50) [1][2][3] | SW480 |
| IWR-1-endo | Tankyrase (TNKS) | ~50 nM (IC50)[4][5] | HEK293 |
| XAV-939 | Tankyrase (TNKS1/2) | 78 nM (IC50) | HEK293 |
| PNU-74654 | β-catenin/TCF4 Interaction | 129.8 µM (IC50)[6] | NCI-H295 |
Mechanism of Action: this compound
This compound uniquely modulates the Wnt pathway downstream of β-catenin. It does not affect β-catenin levels but instead inhibits the intranuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A).[7] This mechanism distinguishes it from many other Wnt inhibitors that target upstream components of the pathway.
Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
TCF/LEF Luciferase Reporter Assay
This protocol provides a general framework for validating the inhibitory activity of compounds on the Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter assay. Optimization for specific cell types and conditions is recommended.
Materials:
-
HEK293, SW480, or other suitable cells
-
TCF/LEF luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Wnt3a conditioned media or recombinant Wnt3a protein (for pathway activation)
-
This compound and other Wnt inhibitors
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection (e.g., 30,000 cells/well for HEK293).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, co-transfect the cells with the TCF/LEF firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or other Wnt inhibitors.
-
For pathway activation, add Wnt3a conditioned media or recombinant Wnt3a to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for an additional 16-24 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each compound concentration relative to the Wnt3a-stimulated control.
-
Determine the EC50/IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
Workflow Diagram:
Caption: Experimental workflow for the TCF/LEF luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - tcsc0031495 - Taiclone [taiclone.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Comparing the efficacy of Adavivint to other Wnt inhibitors like IWP-2
For researchers and drug development professionals navigating the complex landscape of Wnt signaling pathway modulators, a clear understanding of the available inhibitors is paramount. This guide provides an objective comparison of two prominent Wnt inhibitors, Adavivint (also known as Lorecivivint or SM04690) and IWP-2, focusing on their efficacy, mechanisms of action, and supporting experimental data.
Distinct Mechanisms of Wnt Pathway Inhibition
This compound and IWP-2 target the Wnt signaling pathway at different points, leading to distinct molecular consequences.
This compound acts downstream of β-catenin, the central mediator of the canonical Wnt pathway. It specifically inhibits the intranuclear kinases, Cdc2-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This inhibition modulates the phosphorylation of serine/arginine-rich splicing factors, ultimately affecting Wnt target gene expression.[1]
IWP-2 , in contrast, targets an upstream process in the Wnt pathway. It is an inhibitor of Porcupine (Porcn), a membrane-bound O-acyltransferase residing in the endoplasmic reticulum.[4][5][6][7][8] Porcupine is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors.[4][6][7][8] By inhibiting Porcupine, IWP-2 effectively traps Wnt ligands in the producing cell, preventing their signaling activity.
Efficacy Comparison: A Quantitative Overview
The following table summarizes the key efficacy metrics for this compound and IWP-2 based on available in vitro data.
| Inhibitor | Target(s) | Assay Type | Cell Line / System | Efficacy Metric (IC50/EC50) | Reference |
| This compound | CLK2, DYRK1A | TCF/LEF Reporter Assay | SW480 | EC50: 19.5 nM | [9][10] |
| CLK2 | Kinase Assay | - | IC50: 5.8 nM | [2] | |
| DYRK1A | Kinase Assay | - | IC50: 26.9 nM | [2] | |
| IWP-2 | Porcupine (Porcn) | Wnt Processing/Secretion Assay | Cell-free | IC50: 27 nM | [4] |
| CK1δ (gatekeeper mutant) | Kinase Assay | - | IC50: 40 nM | [5] |
Key Experimental Protocols
To facilitate the replication and validation of efficacy data, detailed methodologies for key experiments are provided below.
TCF/LEF Luciferase Reporter Assay
This assay is a common method to quantify the activity of the canonical Wnt signaling pathway by measuring the transcriptional activity of the β-catenin/TCF/LEF complex.
Objective: To determine the dose-dependent inhibition of Wnt-induced TCF/LEF transcriptional activity by an inhibitor.
Materials:
-
HEK293 cell line stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Wnt3a conditioned media or recombinant Wnt3a.
-
Test inhibitor (e.g., this compound).
-
Dual-Luciferase® Reporter Assay System.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the TCF/LEF reporter HEK293 cells in a 96-well plate at a density of 30,000-40,000 cells per well and incubate overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of the Wnt inhibitor (e.g., this compound) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Wnt Stimulation: Add Wnt3a to the wells to a final concentration that induces a robust reporter signal (e.g., 50% of maximal stimulation) and incubate for 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for β-catenin Accumulation
This protocol is a general guideline for assessing the effect of Wnt inhibitors on the stabilization of β-catenin, a key hallmark of canonical Wnt pathway activation.
Objective: To qualitatively or quantitatively measure the levels of total and active (non-phosphorylated) β-catenin in response to Wnt stimulation and inhibition.
Materials:
-
Cell line of interest (e.g., SW480).
-
Wnt3a conditioned media or recombinant Wnt3a.
-
Test inhibitor (e.g., IWP-2).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Plate cells and treat with the Wnt inhibitor (e.g., IWP-2) for a specified time, followed by stimulation with Wnt3a for a period known to induce β-catenin accumulation (e.g., 3-6 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Conclusion
This compound and IWP-2 represent two distinct strategies for inhibiting the Wnt signaling pathway. This compound offers a targeted approach downstream of β-catenin by inhibiting the kinases CLK2 and DYRK1A, while IWP-2 provides a broader inhibition of canonical Wnt signaling by preventing the secretion of all Wnt ligands through its action on Porcupine. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired point of intervention within the Wnt cascade. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers to make informed decisions and design robust experiments in the field of Wnt signaling.
References
- 1. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. IWP-2 | Wnt pathway inhibitor | CK1δ inhibitor | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. apexbt.com [apexbt.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Small Molecule Inhibitors of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway plays a crucial role in embryonic development, adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers and other diseases. This has spurred the development of small molecule inhibitors targeting various components of this pathway. This guide provides an objective comparison of the performance of alternative small molecule inhibitors of the Wnt pathway, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of Wnt Pathway Inhibitors
The efficacy of various small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for several classes of Wnt pathway inhibitors, providing a comparative overview of their potency. It is important to note that these values can vary depending on the cell line and the specific assay conditions used.
| Inhibitor Class | Compound | Target | IC50 | Cell Line / Assay Conditions |
| Tankyrase Inhibitors | XAV939 | Tankyrase 1/2 | 11 nM (TNKS1), 4 nM (TNKS2)[1] | Enzyme activity assay[1] |
| ~25.29 µM (Huh7), ~52.75 µM (Hep40), ~80.71 µM (HepG2)[1] | Cell proliferation assay (HCC cells)[1] | |||
| WXL-8 | Tankyrase 1 | 9.1 nM[1] | Enzyme activity assay[1] | |
| ~11.84 µM (Huh7), ~87.99 µM (Hep40), ~59.79 µM (HepG2)[1] | Cell proliferation assay (HCC cells)[1] | |||
| Porcupine Inhibitors | IWP-2 | Porcupine (Porcn) | 27 nM[2][3][4] | Wnt processing and secretion assay[2][3][4] |
| 2.05 µM (CAPAN-1), 2.76 µM (HEK293)[2] | Antiproliferative activity (MTT assay)[2] | |||
| IWP-L6 | Porcupine (Porcn) | 100x more potent than IWP-2[5] | Kidney branching morphogenesis assay[5] | |
| CK1α Activators | Pyrvinium Pamoate | Casein Kinase 1α (CK1α) | ~10 nM[6][7] | TOPFlash reporter assay (HEK293 STF cells)[6][7] |
| Dvl-PDZ Domain Inhibitors | 3289-8625 | Dishevelled (Dvl) PDZ domain | 12.5 µM[8][9] | PC-3 cell growth suppression[8][9] |
| Compound 18 | Dishevelled (Dvl) PDZ domain | ~50 µM[10][11] | TOP-GFP assay[10][11] | |
| β-catenin/CBP Inhibitors | ICG-001 | β-catenin/CBP interaction | ~3 µM[12] | TOPFlash reporter assay (SW480 cells)[12] |
| 0.83 µM (KHOS), 1.05 µM (MG63), 1.24 µM (143B) at 72h[13] | Osteosarcoma cell viability assay[13] | |||
| RORγ Antagonists | SR1555 | RORγ | 1 µM[14] | Inverse agonist activity[14] |
| (±)-ML 209 | RORγ | 1.1 µM[14] | Antagonist activity[14] | |
| GNE-6468 | RORγ | 13 nM[14] | Inverse agonist activity (HEK-293 cells)[14] |
Signaling Pathways and Experimental Workflow
To visualize the points of intervention for these inhibitors and the general workflow for their evaluation, the following diagrams are provided.
Caption: Canonical Wnt signaling pathway and points of intervention for small molecule inhibitors.
Caption: General experimental workflow for evaluating Wnt pathway inhibitors.
Detailed Experimental Protocols
Wnt/β-catenin Reporter Assay (TOPFlash/FOPFlash)
This assay is a cornerstone for quantifying the activity of the canonical Wnt pathway. It utilizes a luciferase reporter construct with TCF/LEF binding sites (TOPFlash) and a control with mutated sites (FOPFlash).
Materials:
-
HEK293T or other suitable cell line
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
96-well plates
-
Wnt3a conditioned media or GSK3β inhibitor (e.g., CHIR99021) as a positive control
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid (e.g., 100 ng/well) and Renilla luciferase plasmid (e.g., 10 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing the small molecule inhibitor at various concentrations. For a positive control, treat cells with Wnt3a conditioned media or a GSK3β inhibitor. Include a vehicle control (e.g., DMSO).
-
Lysis and Luciferase Measurement: After 16-24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the TOPFlash and FOPFlash luciferase readings to the Renilla luciferase readings. The Wnt signaling activity is expressed as the ratio of TOP/FOP luciferase activity. Generate dose-response curves to determine the IC50 values of the inhibitors.[15]
Western Blot Analysis for β-catenin and Axin2
Western blotting is used to detect changes in the protein levels of key Wnt pathway components.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Axin2, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16][17][18][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes (Axin2, c-Myc)
qRT-PCR is employed to measure the mRNA expression levels of Wnt target genes, providing insight into the transcriptional output of the pathway.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., AXIN2, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing cDNA, SYBR Green or TaqMan master mix, and forward and reverse primers for each gene.
-
Real-Time PCR: Perform the qRT-PCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[20]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[20]
By providing a clear comparison of inhibitor performance, detailed experimental protocols, and visual aids for understanding the pathway and experimental design, this guide aims to facilitate the selection and application of small molecule inhibitors for Wnt signaling research.
References
- 1. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. stemcell.com [stemcell.com]
- 5. The Development of Highly Potent Inhibitors for Porcupine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dvl-PDZ Domain Inhibitor II [sigmaaldrich.com]
- 10. MR - Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling [mr.copernicus.org]
- 11. mr.copernicus.org [mr.copernicus.org]
- 12. Taking The Road Less Traveled – The Therapeutic Potential of CBP/β-Catenin Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICG-001, an Inhibitor of the β-Catenin and cAMP Response Element-Binding Protein Dependent Gene Transcription, Decreases Proliferation but Enhances Migration of Osteosarcoma Cells [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 16. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. spandidos-publications.com [spandidos-publications.com]
Confirming Adavivint's On-Target Effects Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adavivint (lorecivivint), a novel Wnt pathway inhibitor, with alternative treatments for osteoarthritis (OA). It includes supporting experimental data on its on-target effects, validated through gene silencing techniques, and outlines detailed methodologies for key experiments.
Introduction to this compound and its Mechanism of Action
This compound (also known as lorecivivint or SM04690) is a small molecule inhibitor of the canonical Wnt signaling pathway.[1] Unlike many other Wnt inhibitors that target extracellular components, this compound acts intracellularly by inhibiting the nuclear kinases CLK2 (CDC-like kinase 2) and DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A).[1][2] This dual inhibition modulates the Wnt pathway downstream of β-catenin, leading to chondrogenic differentiation and anti-inflammatory effects, making it a potential disease-modifying osteoarthritis drug (DMOAD).[1][2]
On-Target Validation with Gene Silencing
To confirm that the therapeutic effects of this compound are directly mediated through its inhibition of CLK2 and DYRK1A, gene silencing experiments can be employed. While direct CRISPR/Cas9-mediated knockout studies confirming this compound's on-target effects are not yet widely published, studies using siRNA (small interfering RNA) knockdown have provided strong evidence for this mechanism.
A key study demonstrated that siRNA-mediated knockdown of CLK2 and DYRK1A in human mesenchymal stem cells (hMSCs) and other cell types phenocopies the effects of this compound treatment. Specifically, knockdown of CLK2 was shown to induce early chondrogenesis, while knockdown of DYRK1A enhanced mature chondrocyte function.[1] Furthermore, DYRK1A knockdown was sufficient to produce anti-inflammatory effects, which were enhanced by the simultaneous knockdown of both CLK2 and DYRK1A.[1] These findings strongly suggest that the therapeutic benefits of this compound are a direct result of its on-target activity.
The workflow for such a validation study using CRISPR/Cas9 would involve the targeted knockout of CLK2 and DYRK1A in relevant cells, such as primary human chondrocytes, followed by an assessment of the phenotypic and molecular changes compared to cells treated with this compound.
References
- 1. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorecivivint (SM04690), a Potential Disease-Modifying Osteoarthritis Drug, Inhibits CLK2 and DYRK1A, Novel Molecular Regulators of Wnt Signaling, Chondrogenesis, and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
Adavivint: A Comparative Analysis of a Wnt Signaling Pathway Modulator
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adavivint (also known as Lorecivivint or SM04690) with other inhibitors of the Wnt signaling pathway. The reproducibility of published findings is a cornerstone of scientific advancement, and this document summarizes available quantitative data and experimental methodologies to facilitate a comprehensive evaluation.
This compound is a small molecule inhibitor that targets the Wnt signaling pathway, a critical regulator of cellular processes, including proliferation, differentiation, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including osteoarthritis and cancer. This compound's mechanism of action involves the inhibition of Cdc2-like kinase 2 (CLK2) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), leading to the modulation of Wnt signaling.
Quantitative Comparison of this compound and Alternative Wnt Pathway Inhibitors
The following tables summarize the reported efficacy of this compound and a selection of alternative Wnt pathway inhibitors. It is crucial to note that direct comparison of these values should be approached with caution, as experimental conditions can vary significantly between studies, impacting the observed potency. This variability underscores the importance of standardized reporting in preclinical research to improve reproducibility.
| Inhibitor | Target(s) | Assay Type | Cell Line | Reported IC50/EC50 |
| This compound (SM04690) | CLK2, DYRK1A | TCF/LEF Reporter Assay | HEK293 | EC50: 19.5 nM |
| CLK2 | In vitro kinase assay | - | IC50: 5.8 nM | |
| DYRK1A | In vitro kinase assay | - | IC50: 26.9 nM | |
| TG003 | CLK1, CLK4 | In vitro kinase assay | - | IC50: 20 nM (CLK1), 15 nM (CLK4)[1][2] |
| Leucettine L41 | DYRKs, CLKs | In vitro kinase assay | - | Preferential for DYRK1A |
| IWP-2 | Porcupine (PORCN) | Cell-free assay | - | IC50: 27 nM[3] |
| XAV939 | Tankyrase (TNKS1/2) | TOPFLASH reporter assay | P19 cells | Effective at 1-10 µM |
| Wnt-C59 (C59) | Porcupine (PORCN) | TCF Reporter Assay | HEK293 | IC50: 74 pM[4] |
Table 1: In Vitro Potency of Wnt Pathway Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound and selected alternative inhibitors. These values represent the concentration of the inhibitor required to reduce the activity of its target or a downstream cellular response by 50%.
Experimental Protocols
To facilitate the critical evaluation and potential replication of key findings, detailed methodologies for commonly cited experiments are provided below.
TCF/LEF Reporter Assay (for this compound)
This assay is a common method to quantify the activity of the canonical Wnt signaling pathway.
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
Methodology:
-
HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
The cells are then treated with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) to induce pathway activation.
-
Concurrently, cells are treated with varying concentrations of this compound or a vehicle control.
-
After a defined incubation period (typically 24-48 hours), cell lysates are collected.
-
Luciferase activity is measured using a luminometer. The TCF/LEF-driven firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell viability.
-
The EC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Kinase Assay (for CLK2 and DYRK1A)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Enzymes: Recombinant human CLK2 and DYRK1A.
Methodology:
-
The kinase reaction is initiated by combining the purified kinase, a specific substrate peptide, and ATP in a reaction buffer.
-
This compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP) or luminescence-based assays that measure the amount of ATP remaining in the reaction.
-
The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Wnt Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Canonical Wnt signaling pathway and the point of intervention by this compound.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
A Systematic Review and Meta-Analysis of Adavivint (Lorecivivint) Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a systematic review and meta-analysis of Adavivint (Lorecivivint), an investigational small molecule inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) that modulates the Wnt signaling pathway. Developed as a potential disease-modifying osteoarthritis drug (DMOAD), Lorecivivint has been evaluated in multiple clinical trials for its efficacy and safety in treating knee osteoarthritis (OA). This document summarizes the quantitative data from these studies, details the experimental protocols, and compares Lorecivivint's performance against other DMOAD candidates, Sprifermin and Tanezumab, as well as the current standard of care for OA. All quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are illustrated using diagrams.
Introduction to this compound (Lorecivivint) and Osteoarthritis
Osteoarthritis is a degenerative joint disease characterized by the breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current treatments primarily focus on symptom management and do not address the underlying disease progression.[1][2][3][4] There is a significant unmet need for DMOADs that can slow or reverse the structural damage in OA.
This compound (Lorecivivint) is an intra-articular injection being investigated as a potential DMOAD. Its mechanism of action involves the inhibition of the Wnt signaling pathway, which is known to be upregulated in osteoarthritic joints and contributes to cartilage degradation.[5][6]
Mechanism of Action: Wnt Pathway Modulation
Lorecivivint's primary mechanism of action is the inhibition of the intranuclear kinases CLK2 and DYRK1A. This dual inhibition modulates the Wnt signaling pathway, which plays a crucial role in chondrocyte function and inflammation.[5][6]
-
CLK2 Inhibition: Leads to alternative mRNA splicing, reducing the expression of Wnt target genes and inflammatory cytokines.
-
DYRK1A Inhibition: Blocks SIRT1, a positive regulator of the Wnt pathway, and promotes the activation of FOXO1, which stimulates cartilage homeostasis. This results in the negative regulation of Wnt signaling and direct chondroprotective effects.
The diagram below illustrates the proposed dual mechanism of action of Lorecivivint.
Clinical Trial Data: Lorecivivint
Lorecivivint has been evaluated in several Phase 2 and Phase 3 clinical trials. The primary endpoints in these studies typically include changes from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and function subscales, and the Patient's Global Assessment of Osteoarthritis (PGA-OA). Structural changes are often assessed by measuring joint space width (JSW).
Phase 2 Clinical Trial (NCT02536833)
This randomized, double-blind, placebo-controlled study evaluated the safety and efficacy of a single intra-articular injection of Lorecivivint in subjects with moderately to severely symptomatic knee OA.
Table 1: Efficacy Results of NCT02536833 at 52 Weeks (Unilateral Symptomatic Subgroup) [7][8]
| Outcome Measure | Lorecivivint 0.07 mg | Placebo | Between-Group Difference (95% CI) | P-value |
| WOMAC Pain (0-100) | -8.73 (-17.44, -0.03) | 0.049 | ||
| WOMAC Function (0-100) | -10.26 (-19.82, -0.69) | 0.036 | ||
| Medial JSW (mm) | 0.39 (0.06, 0.72) | 0.021 |
Phase 2b Clinical Trial (NCT03122860)
This study was a 24-week, multicenter, randomized, double-blind, placebo-controlled trial to identify effective doses of Lorecivivint.
Table 2: Efficacy Results of NCT03122860 [9][10][11][12]
| Outcome Measure | Timepoint | Lorecivivint 0.07 mg vs. Placebo (Change from Baseline) | P-value | Lorecivivint 0.23 mg vs. Placebo (Change from Baseline) | P-value |
| Pain NRS (0-10) | Week 12 | -0.96 | 0.001 | -0.78 | 0.012 |
| Week 24 | -0.70 | 0.031 | -0.82 | 0.022 | |
| WOMAC Pain (0-100) | Week 12 | Significant Improvement | 0.04 | Not Significant | - |
| Week 24 | Not Significant | - | Significant Improvement | 0.031 | |
| WOMAC Function (0-100) | Week 12 | Significant Improvement | 0.021 | Not Significant | - |
| Week 24 | Not Significant | - | Significant Improvement | 0.017 |
Phase 3 Clinical Trials (NCT03928184, NCT04385303, NCT04520607)
Several Phase 3 trials have been conducted to further evaluate the efficacy and safety of Lorecivivint. While some trials did not meet their primary endpoints in the full analysis set, post-hoc analyses have suggested potential benefits in certain patient subgroups, particularly those with less severe structural damage.[13][14][15][16][17]
Table 3: Key Findings from Lorecivivint Phase 3 Program [13][14][15][16][17]
| Trial | Key Finding |
| OA-11 (NCT03928184) | Did not meet the primary endpoint of change from baseline in Pain NRS at week 12.[13] |
| OA-10 (NCT04385303) | Did not meet the primary endpoint, but a positive treatment effect was observed in the Kellgren-Lawrence (KL) Grade 2 subgroup.[15] |
| OA-07 (Extension of OA-11) | At 36 months, Lorecivivint showed a potential benefit in reducing medial JSW loss compared to placebo.[14] Patients receiving Lorecivivint had significantly increased odds of reporting a positive Patient Acceptable Symptom State (PASS) response at the end of Year 1.[16] |
Experimental Protocols
A generalized experimental workflow for the Lorecivivint clinical trials is depicted below.
Key inclusion criteria for these trials typically included patients aged 40-80 with a diagnosis of knee OA (ACR criteria), Kellgren-Lawrence grade 2 or 3, and a baseline pain score of ≥4 on a 0-10 Numeric Rating Scale (NRS).
Comparison with Alternative Treatments
Standard of Care for Osteoarthritis
The current standard of care for OA is multifaceted and focuses on symptomatic relief.[1][2][3][4]
Table 4: Standard of Care for Knee Osteoarthritis [1][2][3][4]
| Category | Interventions |
| Non-Pharmacological | Patient education, exercise (land-based and water-based), weight management, physical therapy, assistive devices (e.g., canes, braces).[18][19] |
| Pharmacological | Acetaminophen, non-steroidal anti-inflammatory drugs (NSAIDs) (oral and topical), intra-articular corticosteroid injections, duloxetine, tramadol.[5][6] |
| Surgical | Joint replacement surgery for end-stage disease. |
Investigational Disease-Modifying Osteoarthritis Drugs (DMOADs)
Sprifermin is a recombinant human fibroblast growth factor 18 (rhFGF-18) that aims to stimulate cartilage production.
Table 5: Efficacy Results of Sprifermin (FORWARD Trial - NCT01919164) at 2 Years [20][21][22][23]
| Outcome Measure | Sprifermin 100 µg (every 6 months) vs. Placebo | P-value | Sprifermin 100 µg (every 12 months) vs. Placebo | P-value |
| Change in Total Femorotibial Joint Cartilage Thickness (mm) | 0.05 | <0.05 | 0.04 | <0.05 |
| Total WOMAC Score | No significant difference | - | No significant difference | - |
Tanezumab is a monoclonal antibody that targets nerve growth factor (NGF), aiming to reduce pain.
Table 6: Efficacy Results of Tanezumab (NCT02697773) at 16 Weeks [24][25][26][27][28]
| Outcome Measure | Tanezumab 2.5 mg vs. Placebo (LS Mean Difference, 95% CI) | P-value | Tanezumab 2.5/5 mg vs. Placebo (LS Mean Difference, 95% CI) | P-value |
| WOMAC Pain (0-10) | -0.60 (-1.07 to -0.13) | 0.01 | -0.73 (-1.20 to -0.26) | 0.002 |
| WOMAC Function (0-10) | -0.66 (-1.14 to -0.19) | 0.007 | -0.89 (-1.37 to -0.42) | <0.001 |
| PGA-OA (1-5) | -0.22 (-0.40 to -0.04) | 0.02 | -0.25 (-0.43 to -0.07) | 0.007 |
Safety and Tolerability
Across multiple clinical trials, Lorecivivint has been generally well-tolerated, with a safety profile comparable to placebo.[17][29] The most common adverse events are typically mild to moderate and include arthralgia, injection site pain, and headache.
Conclusion
Lorecivivint represents a novel approach to the treatment of osteoarthritis by targeting the Wnt signaling pathway. While some pivotal trials have not met their primary endpoints in the broader study populations, subgroup analyses suggest a potential benefit for patients with less advanced structural disease. These findings highlight the importance of patient stratification in future DMOAD clinical trials.
Compared to other investigational DMOADs, Lorecivivint's mechanism of action is distinct, focusing on cartilage preservation and regeneration through Wnt modulation. Sprifermin has shown promise in increasing cartilage thickness, though its clinical significance on symptoms is still under investigation.[20][21][22][23] Tanezumab has demonstrated efficacy in pain reduction but has been associated with a higher rate of joint safety events.[24][25][26][27][28]
Further research is needed to fully elucidate the long-term efficacy and safety of Lorecivivint and to identify the optimal patient population for this potential disease-modifying therapy. The ongoing and completed clinical trials provide a valuable dataset for understanding the complex interplay between structural changes and clinical symptoms in osteoarthritis.
References
- 1. Long-term structural and symptomatic effects of intra-articular sprifermin in patients with knee osteoarthritis: 5-year results from the FORWARD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osteoarthritis - Treatment and support - NHS [nhs.uk]
- 3. Osteoarthritis - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Osteoarthritis Management: Updated Guidelines from the American College of Rheumatology and Arthritis Foundation | AAFP [aafp.org]
- 6. arthritis.org [arthritis.org]
- 7. Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 2b randomized trial of lorecivivint, a novel intra-articular CLK2/DYRK1A inhibitor and Wnt pathway modulator for knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Individual Participant Symptom Responses to Intra-Articular Lorecivivint in Knee Osteoarthritis: Post Hoc Analysis of a Phase 2B Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Individual Participant Symptom Responses to Intra-Articular Lorecivivint in Knee Osteoarthritis: Post Hoc Analysis of a Phase 2B Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Phase 3, 56-week, randomised, double-blind, placebo-controlled study (OA-11) utilising patient-reported and radiographic outcomes evaluating the efficacy and safety of a lorecivivint injection in patients with moderate to severe knee osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiographic and Pain Outcomes from a Phase 3 Extension Study Evaluating the Safety and Efficacy of Lorecivivint in Subjects with Severe Osteoarthritis of the Knee (OA-07): 36 Month Single Blind and Placebo Crossover Phase Results - ACR Meeting Abstracts [acrabstracts.org]
- 15. A Phase 3, 28-week, multicentre, randomised, double-blind, placebo-controlled trial (OA-10) to evaluate the efficacy and safety of a single injection of lorecivivint in the target knee joint of moderately to severely symptomatic osteoarthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of Advanced Knee OA with Lorecivivint Leads to Improved Long-Term Patient Acceptable Symptom State (PASS) Compared to Placebo: Data from Phase 3 Extension Trial - ACR Meeting Abstracts [acrabstracts.org]
- 17. Biosplice Announces Data from Recent Clinical Trials in Knee Osteoarthritis and the Initiation of a New Phase 3 Trial - BioSpace [biospace.com]
- 18. EULAR recommendations for the non-pharmacological core management of hip and knee osteoarthritis: 2023 update | Annals of the Rheumatic Diseases [ard.bmj.com]
- 19. Non-pharmacological approaches for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effects of sprifermin on symptoms and structure in a subgroup at risk of progression in the FORWARD knee osteoarthritis trial - White Rose Research Online [eprints.whiterose.ac.uk]
- 21. Effects of Sprifermin on a Novel Outcome of Osteoarthritis Symptom Progression: Post Hoc Analysis of the FORWARD Study - ACR Meeting Abstracts [acrabstracts.org]
- 22. Effect of Intra-Articular Sprifermin vs Placebo on Femorotibial Joint Cartilage Thickness in Patients With Osteoarthritis: The FORWARD Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medizinonline.com [medizinonline.com]
- 24. Effect of Tanezumab on Joint Pain, Physical Function, and Patient Global Assessment of Osteoarthritis Among Patients With Osteoarthritis of the Hip or Knee: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Onset and maintenance of efficacy of subcutaneous tanezumab in patients with moderate to severe osteoarthritis of the knee or hip: A 16-week dose-titration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dovepress.com [dovepress.com]
- 27. Time to first and sustained improvement in WOMAC domains among patients with osteoarthritis receiving tanezumab - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Adavivint's Potency: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Adavivint (also known as Lorecivivint or SM04690), a potent and selective kinase inhibitor, benchmarked against other well-established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potency and selectivity. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound is a small molecule inhibitor that has demonstrated significant potency against specific kinases and the canonical Wnt signaling pathway.[1][2][3][4][5][6] It is currently under development for the treatment of conditions such as osteoarthritis.[1][2][3][4][5][6] this compound's primary mechanism of action involves the inhibition of Cdc2-like kinase 2 (CLK2) and dual-specificity tyrosine-regulated kinase 1A (DYRK1A).[1]
Comparative Potency of this compound
This compound exhibits high potency against its primary targets, CLK2 and DYRK1A, with IC50 values in the low nanomolar range. To provide a broader context for its activity, the following table compares the potency of this compound with other well-known kinase inhibitors.
Disclaimer: The IC50 values presented in this table are compiled from various sources. Direct comparison may be limited as experimental conditions can vary between studies.
Table 1: Potency of this compound and Other Kinase Inhibitors Against Selected Targets
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| This compound (SM04690) | CLK2 | 5.8 |
| DYRK1A | 26.9 | |
| Imatinib | c-Abl | 400[7] |
| BCR-ABL | 400[7] | |
| c-Kit | 100[8] | |
| PDGFR | 100[8] | |
| Dasatinib | BCR-ABL | 9[7] |
| c-Abl | 9[7] | |
| Src | 0.5[9] | |
| Sorafenib | Raf-1 | 6[10][11] |
| B-Raf | 22[10][11] | |
| VEGFR-2 | 90[10][11] | |
| PDGFR-β | 57[10][11] | |
| c-Kit | 68[10][11] | |
| Staurosporine | PKC | 3[12] |
| p60v-src | 6[12] | |
| PKA | 7[12] | |
| CaM Kinase II | 20[12] |
Wnt Signaling Inhibition
This compound is also a potent inhibitor of the canonical Wnt signaling pathway, a critical pathway in cellular development and disease. Its efficacy in this pathway is often measured using a TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) reporter assay.
Table 2: this compound's Potency in Wnt Signaling Inhibition
| Inhibitor | Assay | EC50 (nM) | Cell Line |
| This compound (SM04690) | TCF/LEF Reporter Assay | 19.5 | SW480 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Example using ADP-Glo™ Assay)
This protocol outlines a common method for determining the in vitro potency of a kinase inhibitor by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Purified kinase (e.g., CLK2, DYRK1A)
-
Kinase-specific substrate
-
Kinase buffer
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known potent inhibitor).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test inhibitor.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all experimental wells. Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
TCF/LEF Luciferase Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway. Inhibition of the pathway results in a decrease in the expression of a luciferase reporter gene under the control of TCF/LEF response elements.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and reagents
-
Test inhibitor (e.g., this compound)
-
Wnt pathway activator (e.g., Wnt3a conditioned media or GSK3β inhibitor)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Treat the cells with serial dilutions of the test inhibitor in the presence of a Wnt pathway activator. Include appropriate controls (vehicle and activator alone).
-
Incubation: Incubate for an additional 18-24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value.
Visualizations
Wnt/β-catenin Signaling Pathway and Point of Inhibition
References
- 1. Lorecivivint by Biosplice Therapeutics for Osteoarthritis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Safety and Efficacy of a Single Lorecivivint Injection in Patients with Knee Osteoarthritis: A Multicenter, Observational Extension Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lorecivivint, a Novel Intraarticular CDC-like Kinase 2 and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel Wnt pathway inhibitor, SM04690, for the treatment of moderate to severe osteoarthritis of the knee: results of a 24-week, randomized, controlled, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 12. rndsystems.com [rndsystems.com]
Safety Operating Guide
Proper Disposal and Handling of Adavivint: A Comprehensive Guide for Laboratory Professionals
Providing essential safety, operational, and disposal protocols for researchers, scientists, and drug development professionals working with Adavivint, a potent Wnt signaling inhibitor.
This document outlines the critical procedures for the safe handling and proper disposal of this compound (also known as SM04690 or Lorecivivint), ensuring the safety of laboratory personnel and compliance with regulatory standards. This compound is a selective inhibitor of the canonical Wnt signaling pathway and requires careful management in a laboratory setting due to its potential hazards.
Immediate Safety and Handling Protocols
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Adherence to the following safety measures is mandatory.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles with side-shields.
-
Skin and Body Protection: Wear a lab coat or other impervious clothing.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, use a suitable respirator.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
Handling Precautions:
-
Avoid inhalation of dust, fumes, gas, mist, or vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
This compound Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be carried out in strict accordanceance with all applicable federal, state, and local environmental regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid this compound, as well as grossly contaminated materials (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and sealable.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from cell culture media, experimental assays) in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. For instance, do not mix with strong acids, alkalis, or strong oxidizing/reducing agents.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, serological pipettes) contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound (CAS No. 1467093-03-3)".
-
Include the hazard characteristics (e.g., "Toxic," "Irritant").
-
Indicate the date when waste was first added to the container.
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated.
-
Ensure containers are kept closed except when adding waste.
Step 4: Disposal Procedure
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
For empty containers, triple rinse with a suitable solvent (e.g., the solvent used to dissolve the this compound). Collect the rinsate as hazardous liquid waste. After triple rinsing, the container may be disposed of as non-hazardous waste, but labels should be defaced.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₄FN₇O | MedChemExpress Safety Data Sheet |
| Molecular Weight | 505.55 g/mol | MedChemExpress Safety Data Sheet |
| EC₅₀ (TCF/LEF Reporter Assay) | 19.5 nM | MedchemExpress Product Page |
| Solubility | Soluble in DMSO | MedKoo Biosciences Product Page |
| Storage (Solid) | Dry, dark at 0 - 4°C for short term; -20°C for long term | MedKoo Biosciences Product Page |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | MedchemExpress Product Page |
Experimental Protocol: TCF/LEF Reporter Assay for Wnt Pathway Inhibition
This protocol provides a general methodology for assessing the inhibitory effect of this compound on the canonical Wnt signaling pathway using a TCF/LEF luciferase reporter assay.
1. Cell Culture and Transfection:
- Seed a suitable cell line (e.g., HEK293T) in a 96-well plate at an appropriate density.
- Co-transfect the cells with a TCF/LEF firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
- After 24 hours of transfection, treat the cells with varying concentrations of this compound (prepared as a stock solution in DMSO and diluted in cell culture media).
- Include appropriate controls: a vehicle control (DMSO), a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021), and a negative control (untreated cells).
3. Cell Lysis and Luciferase Assay:
- After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
- Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
- Calculate the percentage of inhibition of Wnt signaling for each concentration of this compound relative to the positive control.
- Plot the dose-response curve and determine the EC₅₀ value.
Experimental Workflow Diagram:
Caption: Workflow for TCF/LEF Reporter Assay.
Canonical Wnt Signaling Pathway and Inhibition by this compound
The canonical Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and fate. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 receptors, leading to the inhibition of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of target genes by binding to TCF/LEF transcription factors. This compound inhibits this pathway, preventing the transcription of Wnt target genes.
Canonical Wnt Signaling Pathway Diagram:
Caption: Canonical Wnt Signaling Pathway Inhibition.
Essential Safety and Handling Guide for Adavivint (SM04690)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Adavivint (also known as SM04690 or Lorecivivint), a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | Impervious laboratory coat or clothing | Provides a barrier against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator is recommended if dust or aerosols are generated. | Prevents inhalation, which may cause respiratory tract irritation.[1] |
Quantitative Data Summary
This compound's biological activity has been characterized by several key quantitative measures.
| Parameter | Value | Cell Line/System | Description |
| EC₅₀ (Wnt Signaling) | 19.5 nM | SW480 colon cancer cells | The half-maximal effective concentration for inhibiting the TCF/LEF reporter, a measure of canonical Wnt pathway activity.[2] |
| IC₅₀ (CLK2) | 5.8 - 7.8 nM | In vitro biochemical assay | The half-maximal inhibitory concentration against CDC-like kinase 2, a direct molecular target. |
| IC₅₀ (DYRK1A) | 26.9 nM | In vitro biochemical assay | The half-maximal inhibitory concentration against Dual-specificity tyrosine phosphorylation-regulated kinase 1A, a direct molecular target. |
Operational Plan: Handling and Experimental Protocols
Storage and Stability: this compound powder should be stored at -20°C.[1] Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[2]
Experimental Protocol: TCF/LEF Luciferase Reporter Assay
This protocol outlines a general procedure to quantify the effect of this compound on Wnt signaling activity. Specific cell lines (e.g., HEK293T, SW480) and reporter constructs may require optimization.
-
Cell Seeding:
-
One day prior to transfection, seed cells (e.g., HEK293T) into a 96-well white, clear-bottom plate at a density of approximately 30,000-35,000 cells per well.
-
-
Transfection:
-
Co-transfect cells with a TCF/LEF firefly luciferase reporter vector and a constitutively expressing Renilla luciferase vector (for normalization) using a suitable transfection reagent (e.g., Lipofectamine™ 2000).
-
-
This compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of this compound. It is recommended to test a range of concentrations based on the EC₅₀ (e.g., 1 nM to 1 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control for Wnt pathway activation (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR-99021).
-
-
Incubation:
-
Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold change in reporter activity relative to the vehicle control.
-
Experimental Protocol: In Vitro Chondrogenesis Assay
This protocol provides a general framework for assessing the impact of this compound on the differentiation of mesenchymal stem cells (MSCs) into chondrocytes.
-
MSC Pellet Formation:
-
Harvest MSCs and resuspend them in a chondrogenic medium at a concentration of 2.5 x 10⁵ cells per 0.5 mL.
-
Centrifuge the cell suspension in a 15 mL conical tube to form a pellet.
-
-
Chondrogenic Induction with this compound:
-
Culture the cell pellets in a serum-free chondrogenic medium containing this compound. A concentration of 30 nM has been shown to be effective in protecting chondrocytes.[2]
-
Include a positive control (e.g., TGF-β3) and a negative control (basal medium).
-
Culture the pellets for 21-28 days, changing the medium every 2-3 days.
-
-
Analysis of Chondrogenesis:
-
Histology: Fix the pellets, embed in paraffin, and section. Stain with Alcian blue to visualize proteoglycan-rich extracellular matrix, a hallmark of cartilage.
-
Gene Expression: Extract RNA from the pellets and perform RT-qPCR to analyze the expression of chondrogenic marker genes such as SOX9, COL2A1, and ACAN.
-
This compound's Mechanism of Action: Wnt Pathway Inhibition
This compound inhibits the canonical Wnt signaling pathway by targeting the intranuclear kinases CLK2 and DYRK1A. This action occurs downstream of β-catenin. Inhibition of these kinases modulates the Wnt pathway, which in turn can enhance chondrogenesis and reduce inflammation.
Caption: Mechanism of this compound in the canonical Wnt signaling pathway.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety. Treat all this compound waste as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, weigh paper) in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed, and chemical-resistant hazardous waste container.
-
Sharps: Dispose of any contaminated sharps (e.g., needles) in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound (SM04690)," and the approximate concentration and solvent if applicable.
-
-
Storage:
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Decontamination:
-
Decontaminate surfaces and non-disposable equipment by scrubbing with a suitable solvent (e.g., ethanol or isopropanol), collecting the cleaning materials as solid hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in regular trash.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
